1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[4-(aminomethyl)phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-10-11-4-6-12(7-5-11)13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAQOEKCDLOHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427906 | |
| Record name | 1-[4-(piperidin-1-ylcarbonyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292635-34-8 | |
| Record name | 1-[4-(piperidin-1-ylcarbonyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(piperidine-1-carbonyl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the NMR and Mass Spectrometry Data of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development.[1][2][3] Techniques like NMR and mass spectrometry provide unambiguous evidence of a molecule's constitution and purity.[4] This guide is structured to not only present the predicted data but also to elucidate the scientific rationale behind the spectral assignments, thereby serving as a practical reference for laboratory work.
Molecular Structure and Predicted Spectroscopic Data
The chemical structure of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine is presented below, with atoms numbered for clarity in the subsequent NMR analysis.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic, benzylic, and piperidinyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the amide carbonyl group and the electron-donating character of the aminomethyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H on N1 (NH₂) | ~1.5 - 2.5 | Broad singlet | - |
| H on C7 (CH₂) | ~3.9 | Singlet | - |
| Aromatic H (H2, H6) | ~7.4 | Doublet | ~8.0 |
| Aromatic H (H3, H5) | ~7.3 | Doublet | ~8.0 |
| Piperidine H (H9, H13) | ~3.7 (broad) | Multiplet | - |
| Piperidine H (H10, H12) | ~1.7 (broad) | Multiplet | - |
| Piperidine H (H11) | ~1.6 (broad) | Multiplet | - |
Rationale for Predictions:
-
Aromatic Protons: The protons on the phenyl ring are expected to appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing carbonyl group (H3, H5) would be slightly downfield compared to those ortho to the aminomethyl group (H2, H6), though the difference might be minimal.
-
Benzylic Protons (C7-H): The methylene protons of the aminomethyl group are adjacent to the aromatic ring and the nitrogen atom. Their chemical shift is predicted to be around 3.9 ppm.
-
Piperidine Protons: The protons on the piperidine ring will likely appear as broad multiplets due to restricted rotation around the C-N amide bond and chair-to-chair interconversion. The protons alpha to the nitrogen (H9, H13) will be the most downfield.[5][6]
-
Amine Protons (N1-H): The protons of the primary amine will likely appear as a broad singlet that can exchange with deuterium upon addition of D₂O. Its chemical shift can vary depending on concentration and solvent.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C8 (C=O) | ~170 |
| C4 | ~138 |
| C1 | ~135 |
| C2, C6 | ~128 |
| C3, C5 | ~127 |
| C7 (CH₂) | ~45 |
| C9, C13 (Piperidine) | ~48 (broad) |
| C10, C12 (Piperidine) | ~26 (broad) |
| C11 (Piperidine) | ~24 |
Rationale for Predictions:
-
Carbonyl Carbon (C8): The amide carbonyl carbon is expected to be the most downfield signal, typically appearing around 170 ppm.
-
Aromatic Carbons: The quaternary carbons of the aromatic ring (C1 and C4) will have distinct chemical shifts. C4, attached to the carbonyl group, will be more downfield than C1. The protonated aromatic carbons will appear in the typical range of 125-130 ppm.
-
Benzylic Carbon (C7): The carbon of the aminomethyl group is expected around 45 ppm.
-
Piperidine Carbons: The carbons of the piperidine ring will show characteristic shifts, with those alpha to the nitrogen (C9, C13) being the most downfield among the aliphatic carbons. Broadening of these signals can occur due to the aforementioned restricted rotation.[5][6]
Mass Spectrometry and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and several characteristic fragment ions. The molecular formula is C₁₃H₁₈N₂O, with a molecular weight of 218.29 g/mol .[7]
Predicted Mass Spectrum:
| m/z | Proposed Fragment Ion | Structure of Fragment |
| 218 | [M]⁺ | [C₁₃H₁₈N₂O]⁺ |
| 201 | [M - NH₃]⁺ | Loss of ammonia from the molecular ion |
| 146 | [C₈H₅O-N-C₅H₁₀]⁺ | Cleavage of the benzylic C-C bond |
| 118 | [C₈H₅O-N]⁺ | Loss of the piperidine ring from the m/z 146 fragment |
| 106 | [C₇H₈N]⁺ | Benzylic cleavage with charge retention on the aminomethyl fragment |
| 84 | [C₅H₁₀N]⁺ | Piperidine fragment |
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Rationale for Fragmentation:
The fragmentation of the molecular ion is dictated by the relative stability of the resulting carbocations and radical species.[8]
-
Benzylic Cleavage: The bond between the aromatic ring and the aminomethyl group (C6-C7) and the bond between the aromatic ring and the carbonyl group (C4-C8) are susceptible to cleavage. Cleavage of the C6-C7 bond can lead to the formation of a stable benzylic carbocation or a radical, resulting in fragments with m/z 146 and 106.[9][10]
-
Amide Bond Cleavage: The amide bond itself can undergo cleavage, leading to fragments corresponding to the piperidine moiety (m/z 84) and the benzoyl moiety.
-
Loss of Small Molecules: The loss of small, stable neutral molecules like ammonia (NH₃) from the aminomethyl group is a common fragmentation pathway.[1]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[11]
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more may be required due to the low natural abundance of ¹³C.
-
A longer relaxation delay (e.g., 2-5 seconds) can be beneficial for quantitative analysis of quaternary carbons.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.[12][13]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and significant fragments.
-
Sample Introduction: A direct insertion probe or gas chromatography (GC) inlet can be used, depending on the sample's volatility and thermal stability.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed spectrum with the predicted fragmentation pathways.
Conclusion
This guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The provided ¹H NMR, ¹³C NMR, and mass spectrometry data, along with the underlying scientific rationale and experimental protocols, offer a valuable resource for researchers working with this compound. While these predictions are based on sound chemical principles, experimental verification remains the gold standard for structural elucidation.
References
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Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]
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Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives - ResearchGate. (n.d.). Retrieved from [Link]
- 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118.
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Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC. (n.d.). Retrieved from [Link]
- 13C and 1H NMR spectral studies of some piperidin-4-one oximes. (1986). Magnetic Resonance in Chemistry, 24(4), 312-316.
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11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts. (2020). Retrieved from [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from [Link]
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Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - MDPI. (n.d.). Retrieved from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved from [Link]
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Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
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Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives - RACO. (n.d.). Retrieved from [Link]
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Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed. (n.d.). Retrieved from [Link]
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N-Substituted Piperidine Derivatives: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and frequently employed structural motifs in the design and discovery of new therapeutic agents.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals and a vast number of natural alkaloids underscores its remarkable versatility and "drug-like" properties.[1][2][3] The strategic introduction of various substituents onto the piperidine nitrogen, creating N-substituted piperidine derivatives, allows for the fine-tuning of physicochemical properties and the optimization of pharmacological activity, making this class of compounds a focal point of intensive research in medicinal chemistry.[4][5]
This technical guide provides a comprehensive overview of N-substituted piperidine derivatives, delving into their synthesis, therapeutic applications, and the underlying principles that govern their biological activity. It is designed to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the rationale behind experimental design and the pathways to successful lead optimization.
The Privileged Piperidine Scaffold: A Gateway to Diverse Pharmacological Activity
The piperidine ring's utility in drug design stems from its unique combination of structural and chemical features. Its saturated, non-aromatic nature provides a three-dimensional framework that can be tailored to fit the binding pockets of various biological targets.[6] Furthermore, the nitrogen atom imparts basicity, influencing the molecule's solubility, lipophilicity, and ability to form crucial hydrogen bonds with target proteins.[4]
The true power of the piperidine scaffold, however, is unlocked through N-substitution. The nitrogen atom serves as a convenient handle for introducing a wide array of functional groups, from simple alkyl and aryl moieties to more complex heterocyclic systems. This strategic modification allows medicinal chemists to:
-
Modulate Physicochemical Properties: N-substitution significantly impacts a molecule's lipophilicity (logP), a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Enhance Biological Activity and Selectivity: The N-substituent can directly interact with the target protein, leading to increased potency and selectivity for the desired biological target over off-target proteins.[5]
-
Improve Pharmacokinetic Properties: By altering the metabolic stability and bioavailability of the molecule, N-substitution can lead to improved pharmacokinetic profiles, such as longer half-life and better oral absorption.[4][5]
Therapeutic Applications of N-Substituted Piperidine Derivatives
The versatility of the N-substituted piperidine scaffold has led to its incorporation into a wide range of clinically approved drugs and investigational compounds targeting a multitude of diseases.
Central Nervous System (CNS) Disorders
N-substituted piperidine derivatives have shown significant promise in the treatment of various CNS disorders, including Alzheimer's disease, schizophrenia, and pain. Their ability to cross the blood-brain barrier, a key requirement for CNS-acting drugs, makes them particularly attractive for this therapeutic area.[4][7]
For instance, a series of 1-(N-substituted piperidin-4-yl)benzimidazolones were identified as potent and selective M1 muscarinic acetylcholine receptor (mAChR) agonists.[7] Optimization of the N-substituent on the piperidine ring led to the discovery of compounds with excellent CNS penetration and oral bioavailability, demonstrating efficacy in animal models of cognition enhancement.[7]
In the context of Alzheimer's disease, N-substituted piperidine analogs have been designed as multi-target agents, exhibiting cholinesterase inhibitory activity, antioxidant properties, and the ability to inhibit beta-amyloid aggregation.[8][9]
Oncology
The piperidine moiety is a common feature in many anticancer agents.[10][11][12] N-substituted piperidine derivatives can exert their antitumor effects through various mechanisms, including the inhibition of cell cycle progression, induction of apoptosis, and interference with key signaling pathways crucial for cancer cell survival and proliferation.[10][12]
For example, the anticancer drug Niraparib, used for the treatment of ovarian cancer, features a piperidine ring. The asymmetric synthesis of this drug has been a subject of research, highlighting the importance of stereochemistry in the biological activity of these compounds.[2]
Infectious Diseases
N-substituted piperidine derivatives have also emerged as promising candidates for the treatment of infectious diseases, including viral and bacterial infections.[13][14][15] Researchers have synthesized and evaluated new derivatives of N-substituted piperidines for their antiviral activity against the influenza A/H1N1 virus, with some compounds showing efficacy comparable to or better than existing commercial drugs.[14]
Furthermore, the introduction of a fluorine atom into the N-substituent has been shown to enhance the bioavailability, metabolic stability, and lipophilicity of piperidine derivatives, leading to improved interaction with target proteins and enhanced biological activity.[14]
Synthetic Strategies for N-Substituted Piperidine Derivatives
The synthesis of N-substituted piperidine derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing piperidine ring and the construction of the piperidine ring with the desired N-substituent already in place.
Functionalization of Pre-existing Piperidine Rings
This is a widely used and versatile approach that involves the N-alkylation or N-arylation of a piperidine starting material. Common methods include:
-
Reductive Amination: This involves the reaction of a piperidine with an aldehyde or ketone in the presence of a reducing agent. This is a very common and efficient method used in medicinal chemistry.[6]
-
N-Arylation: The coupling of a piperidine with an aryl halide or triflate, often catalyzed by a transition metal such as palladium or copper, is a powerful method for introducing aryl substituents.
-
Amide and Sulfonamide Formation: Reaction of the piperidine nitrogen with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling reagents) provides access to N-acyl and N-sulfonyl piperidines.[6]
Experimental Protocol: A General Procedure for N-Alkylation of Piperidine via Reductive Amination
-
Dissolution: Dissolve the piperidine starting material (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Reducing Agent: Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), to the reaction mixture in portions.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted piperidine derivative.
Construction of the Piperidine Ring
In some cases, it is more efficient to construct the piperidine ring with the N-substituent already incorporated. This is often achieved through cyclization reactions of acyclic precursors. Common strategies include:
-
Intramolecular Cyclization: This involves the cyclization of a linear molecule containing both the nitrogen atom and a suitable electrophilic or nucleophilic center to form the six-membered ring.
-
Hydrogenation of Pyridines: The reduction of substituted pyridines is a direct and effective method for the synthesis of substituted piperidines.[2][3] Various catalysts, including palladium, platinum, and rhodium, can be employed for this transformation.[2][3] The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction.[2][3]
-
Multicomponent Reactions: These reactions involve the simultaneous combination of three or more starting materials to form a complex product in a single step, offering a highly efficient route to substituted piperidines.[8]
Structure-Activity Relationship (SAR) Studies: The Key to Optimization
The biological activity of N-substituted piperidine derivatives is highly dependent on the nature and position of the substituents on both the piperidine ring and the N-substituent.[14] Systematic structure-activity relationship (SAR) studies are therefore crucial for the optimization of lead compounds into clinical candidates.
Key aspects to consider in SAR studies include:
-
Nature of the N-substituent: The size, shape, electronics, and hydrogen bonding capacity of the N-substituent can have a profound impact on binding affinity and selectivity.
-
Substitution Pattern on the Piperidine Ring: The position and stereochemistry of substituents on the piperidine ring can influence the conformation of the molecule and its interaction with the target protein.
-
Conformational Analysis: The piperidine ring can adopt different chair and boat conformations. Understanding the preferred conformation of a molecule and how it influences its biological activity is essential for rational drug design.
The following diagram illustrates the general workflow for the development of N-substituted piperidine derivatives, from initial hit identification to lead optimization.
Figure 1: A generalized workflow for the discovery and optimization of N-substituted piperidine-based drug candidates.
Future Perspectives and Challenges
The field of N-substituted piperidine derivatives in medicinal chemistry continues to evolve, driven by advances in synthetic methodology and a deeper understanding of disease biology. Future research will likely focus on:
-
Development of Novel Synthetic Methods: The discovery of more efficient, stereoselective, and environmentally friendly methods for the synthesis of complex piperidine derivatives remains a key objective.
-
Exploration of New Chemical Space: The design and synthesis of novel N-substituents and substitution patterns on the piperidine ring will continue to be a major focus for expanding the chemical diversity of this scaffold.
-
Application in Emerging Therapeutic Areas: The versatility of the piperidine scaffold will undoubtedly lead to its exploration in new and emerging therapeutic areas.
-
Fragment-Based Drug Discovery: The use of piperidine-based fragments in fragment-based drug discovery (FBDD) is a promising strategy for the identification of novel starting points for drug discovery programs.[6]
Despite the immense potential of N-substituted piperidine derivatives, challenges remain. These include achieving high selectivity for the desired biological target, optimizing pharmacokinetic properties to ensure efficacy and safety, and developing cost-effective and scalable synthetic routes for large-scale production.
Conclusion
N-substituted piperidine derivatives represent a highly privileged and versatile scaffold in medicinal chemistry. Their widespread presence in approved drugs and clinical candidates is a testament to their favorable physicochemical properties and their ability to interact with a diverse range of biological targets. A thorough understanding of their synthesis, structure-activity relationships, and therapeutic applications is essential for any researcher or scientist involved in the quest for new and improved medicines. The continued exploration and innovative application of this remarkable scaffold will undoubtedly lead to the discovery of the next generation of life-saving drugs.
References
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[8] Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
[4] Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 116968. [Link]
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[14] Akhmetova, G. S., et al. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 30(1), 123. [Link]
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[5] Wei, S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14. [Link]
[12] Roy, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 897142. [Link]
[9] Gecen, B., et al. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 356(2), e2200519. [Link]
[18] Ratia, K., et al. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. [Link]
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[21] The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). LinkedIn. [Link]
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theoretical modeling of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine receptor binding
An In-Depth Technical Guide to the Theoretical Modeling of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine Receptor Binding
Foreword: The Imperative of Predictive Modeling in Modern Drug Discovery
In the landscape of contemporary pharmacology, the journey from a promising chemical scaffold to a clinically viable drug is both arduous and resource-intensive. Computational and theoretical modeling has emerged not merely as an adjunct but as a cornerstone of this process, providing a rational framework to predict, understand, and optimize molecular interactions before a single pipette is lifted.[1] This guide is designed for researchers, computational chemists, and drug development professionals, offering a deep dive into the theoretical modeling of receptor binding for a versatile chemical entity: This compound .
This molecule, possessing a flexible methanamine group, a rigid phenyl ring, and a piperidine carbonyl moiety, represents a common scaffold with the potential to interact with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) and other membrane proteins. Lacking a single, universally-defined receptor, it serves as an ideal candidate for demonstrating a comprehensive and adaptable theoretical workflow. Our focus will be less on a singular biological outcome and more on the integrity and rationale of the computational methodology itself—a self-validating system of protocols that can be adapted to investigate any putative receptor.
This document eschews a rigid template. Instead, it is structured to mirror the logical progression of a computational investigation, from foundational setup to the nuanced interpretation of dynamic simulations. We will explore the causality behind each decision, grounding our protocols in authoritative standards and providing a transparent, repeatable, and scientifically rigorous pathway to understanding ligand-receptor recognition at the atomic level.
Chapter 1: Foundational Principles of In Silico Receptorology
Before embarking on the practical aspects of modeling, it is crucial to grasp the theoretical underpinnings that govern our computational experiments. The primary goal is to compute the binding free energy (ΔG_bind), a thermodynamic quantity that dictates the strength of the association between our ligand and its target receptor.[2] This is achieved by simulating the physical forces and dynamic motions that occur at the molecular level.
1.1. The Force Field: A Digital Representation of Molecular Physics A force field is the engine of any molecular simulation. It is a set of mathematical functions and parameters that describe the potential energy of a system of particles (atoms).[3] The choice of force field is a critical decision that directly impacts the accuracy of the simulation. For a typical protein-ligand system, a hybrid approach is necessary.
-
For the Protein: Force fields like CHARMM (Chemistry at HARvard Macromolecular Mechanics) and AMBER (Assisted Model Building with Energy Refinement) are extensively parameterized and validated for biological macromolecules.[4][5][6][7] They excel at describing the complex interplay of bonds, angles, dihedrals, and non-bonded interactions within a polypeptide chain.
-
For the Ligand: Small, drug-like molecules like our piperidine-based scaffold require a general force field. The GAFF (General AMBER Force Field) and CGenFF (CHARMM General Force Field) are designed to be compatible with their parent biomolecular force fields, allowing for a consistent and unified description of the entire system.[8][9][10]
Causality in Choice: We choose compatible force fields to ensure that the interactions between the protein and the ligand are described by the same physical principles as the interactions within each molecule, preventing artifact-driven results.
1.2. Sampling and Scoring: The Two Pillars of Interaction Prediction Predicting how a ligand binds involves two fundamental challenges:
-
Sampling: This is the process of exploring the vast conformational space of both the ligand and the receptor to find energetically favorable binding poses.[11] The ligand can rotate and flex, and the protein's side chains can adjust to accommodate it.
-
Scoring: Once a potential binding pose is generated, a scoring function is used to estimate its binding affinity. Simple scoring functions used in docking provide a rapid assessment, while more rigorous free energy calculations offer higher accuracy at a greater computational cost.[11]
Our workflow is designed to leverage these concepts, using rapid methods to generate hypotheses and more intensive methods to refine and validate them.
Chapter 2: The Computational Workflow: A Strategic Overview
A robust theoretical modeling project follows a multi-stage pipeline. Each stage builds upon the last, progressively refining our understanding of the ligand-receptor interaction from a static snapshot to a dynamic, solvated, and thermodynamically quantified system.
Chapter 3: System Preparation: The Bedrock of a Reliable Model
Garbage in, garbage out. This axiom is paramount in computational modeling. The quality of your starting structures dictates the reliability of all subsequent results. This phase involves meticulous preparation of both the ligand and the receptor.
3.1. Recommended Tools and Force Fields
| Component | Software | Force Field | Rationale & Citation |
| Ligand | AmberTools (antechamber), CGenFF Server | GAFF2, CGenFF | Provides high-quality, compatible parameters for drug-like small molecules.[8][9] |
| Receptor | PDB, AutoDockTools, GROMACS | CHARMM36m, AMBERff19SB | State-of-the-art force fields for proteins, providing accurate representation of biomolecular physics.[12][13] |
| Visualization | PyMOL, VMD, ChimeraX | N/A | Essential for visual inspection at every stage of the process. |
3.2. Protocol 1: Ligand Preparation
The goal is to generate a 3D conformation of this compound and assign accurate atomic charges and force field parameters.
-
Generate 3D Coordinates: Use a chemical drawing tool like MarvinSketch or PubChem Sketcher to draw the 2D structure and generate an initial 3D conformation. Save this as a .mol2 or .sdf file.
-
Assign Partial Charges: The distribution of charge within the ligand is critical for electrostatic interactions. Use the AM1-BCC charge model with antechamber from AmberTools or the CGenFF server, which uses an analogy-based approach.[8][9] This step is vital as it governs the primary electrostatic interactions with the receptor.
-
Generate Force Field Parameters: Submit the charged molecule to the GAFF or CGenFF parameterization tool. This will assign atom types and generate the necessary topology files that describe the bonds, angles, and dihedrals for the ligand.
-
Energy Minimization: Perform a brief energy minimization of the isolated ligand in a vacuum to relieve any steric clashes from the initial 3D generation.
3.3. Protocol 2: Receptor Preparation
This protocol ensures the receptor structure, typically obtained from the Protein Data Bank (PDB), is ready for simulation.
-
Structure Selection: Choose a high-resolution crystal structure of the target receptor. If multiple exist, select one co-crystallized with a ligand similar to the scaffold of interest, as this structure is more likely to be in a relevant conformation.
-
Clean the PDB File: Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. Retain only the protein chains and essential cofactors.
-
Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Use a tool like pdb2gmx in GROMACS or AutoDockTools to add hydrogens, which is critical for defining hydrogen bond networks.[14] Choose the protonation states of ionizable residues (His, Asp, Glu) based on the expected pH of the binding site or using prediction tools like H++.
-
Repair Missing Residues/Loops: If the crystal structure has missing segments, they must be modeled in using homology modeling tools like MODELLER. Leaving gaps can cause catastrophic failures in the simulation.
Chapter 4: Molecular Docking: Predicting the Initial Handshake
Molecular docking serves as a computational "prospecting" tool. It rapidly samples a multitude of binding poses and provides a first-pass estimate of binding affinity, allowing us to generate plausible hypotheses for how the ligand sits in the receptor's active site.[11][15]
4.1. Protocol 3: Molecular Docking with AutoDock Vina
-
Convert Structures: Convert the prepared ligand and receptor files to the .pdbqt format using AutoDockTools. This format includes the necessary atomic charges and atom type information for the Vina scoring function.[16]
-
Define the Binding Site (Grid Box): Define a 3D search space (the "grid box") that encompasses the putative binding site of the receptor.[15] If a co-crystallized ligand was present, centering the box on its location is a robust strategy. If not, use site prediction software or biological knowledge. The size of the box is a trade-off: too small and you may miss the true binding mode; too large and the search becomes inefficient.
-
Configure and Run Vina: Set the exhaustiveness parameter, which controls the computational effort of the search. Higher values increase the likelihood of finding the optimal pose but take longer. A typical value is 8 or 16. The command would look like: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out results.pdbqt --log results.log[17]
-
Analyze Results: Vina will output multiple binding poses, ranked by their predicted binding affinity (in kcal/mol).[17] Lower values indicate stronger predicted binding.
-
Self-Validation: Examine the top-ranked poses. Do they make chemical sense? Are key interactions (e.g., hydrogen bonds with polar residues, hydrophobic packing) observed?
-
Clustering: Poses with a root-mean-square deviation (RMSD) of less than 2.0 Å are often considered part of the same binding "cluster." A highly populated cluster of low-energy poses provides greater confidence in the predicted binding mode.
-
4.2. Interpreting Docking Data (Hypothetical Example)
| Pose | Binding Affinity (kcal/mol) | Key Interactions Observed |
| 1 | -9.2 | H-bond between methanamine and Asp120; Pi-stacking with Phe250. |
| 2 | -8.9 | H-bond between carbonyl and Ser155; Piperidine in hydrophobic pocket. |
| 3 | -7.5 | Salt bridge between protonated piperidine and Glu310. |
The top-ranked pose (-9.2 kcal/mol) forms the basis of our initial hypothesis and will be used as the starting structure for the more rigorous Molecular Dynamics simulations.
Chapter 5: Molecular Dynamics (MD) Simulations: Observing the Binding Dance
While docking provides a static picture, MD simulations introduce the dimensions of time and temperature, allowing us to observe the dynamic behavior of the protein-ligand complex in a simulated physiological environment.[3][18] This step is crucial for validating the stability of the docked pose and understanding the subtle conformational changes that define the binding event.
5.1. Protocol 4: MD Simulation with GROMACS
This protocol assumes the use of the GROMACS simulation package and the CHARMM36m/CGenFF force fields.[12][19][20]
-
System Building:
-
Merge Coordinates: Combine the PDB file of the receptor and the selected docked pose of the ligand into a single complex.pdb file.[19]
-
Generate Topology: Use gmx pdb2gmx to process the receptor, selecting the CHARMM36 force field and a water model (e.g., TIP3P).[12] This creates the protein topology. Manually edit the main topology file (topol.top) to include the ligand's CGenFF-derived topology file (.itp).[21]
-
Define Simulation Box: Create a periodic boundary box (e.g., a cube) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.
-
Solvation: Fill the box with water molecules using gmx solvate.
-
Ionization: Add ions (e.g., Na+ and Cl-) using gmx genion to neutralize the system's net charge and approximate a physiological salt concentration (e.g., 150 mM).
-
-
Simulation Cascade:
-
Energy Minimization: Perform a steeplechase descent energy minimization to relax the system and remove any bad contacts introduced during system building.
-
NVT Equilibration (~1 ns): Heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the water and ions to equilibrate around them without disturbing the complex.
-
NPT Equilibration (~5-10 ns): Switch to a constant pressure ensemble. This allows the box volume to fluctuate, ensuring the system reaches the correct density. The position restraints on the complex are typically weakened or removed during this phase.
-
Production MD (100+ ns): Once the system's temperature, pressure, and density have stabilized (the hallmark of a well-equilibrated system), turn off the position restraints and run the production simulation for data collection. The length of this run depends on the process being studied, but 100-500 ns is common for standard binding validation.
-
Chapter 6: Post-Hoc Analysis & Free Energy Calculations
The raw output of an MD simulation is a trajectory file—a record of the position of every atom at every time step. This rich dataset must be analyzed to extract meaningful biophysical insights.
6.1. Trajectory Analysis: Ensuring Stability and Finding Insights
-
Root-Mean-Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand relative to the starting structure. A stable, plateauing RMSD indicates that the system has reached equilibrium and the ligand is not drifting out of the binding pocket.
-
Root-Mean-Square Fluctuation (RMSF): Calculate the RMSF for each protein residue.[19] This highlights flexible regions of the protein (high RMSF) versus stable regions (low RMSF). High fluctuation in binding site loops may indicate an induced-fit mechanism.
-
Interaction Analysis: Use GROMACS tools or VMD plugins to monitor specific interactions (hydrogen bonds, salt bridges, hydrophobic contacts) over time. An interaction that is stably maintained throughout the production run is far more significant than one predicted by a static dock.
6.2. Binding Free Energy Calculations: MM/PBSA and MM/GBSA
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its Generalized Born (MM/GBSA) variant are popular methods for estimating binding free energy from MD trajectories.[22][23] They offer a balance between the speed of docking scores and the high computational cost of more rigorous alchemical free energy methods.[2][24][25]
The core idea is to calculate the free energy of the complex, the free receptor, and the free ligand, and then compute the difference.[2]
ΔG_bind = G_complex - (G_receptor + G_ligand)
Each term is calculated as a sum of molecular mechanics energy, a polar solvation energy (calculated via PB or GB models), and a nonpolar solvation energy (related to surface area).[23][25]
6.3. Protocol 5: MM/PBSA Calculation
-
Extract Frames: From the stable portion of the production MD trajectory, extract snapshots of the complex at regular intervals (e.g., every 100 ps).
-
Generate Topologies: Create separate topology files for the complex, the receptor alone, and the ligand alone.
-
Run MM/PBSA Calculation: Use the g_mmpbsa tool (for GROMACS) or the MMPBSA.py script (for AMBER) to process the extracted trajectory frames.[26] The tool will calculate each energy component for each frame and then average them.
6.4. Interpreting Free Energy Data (Hypothetical Example)
| Energy Component | Average Contribution (kcal/mol) | Interpretation |
| Van der Waals (ΔE_vdW) | -45.7 | Favorable shape complementarity and hydrophobic packing. |
| Electrostatic (ΔE_elec) | -51.2 | Strong, favorable electrostatic interactions (H-bonds, salt bridges). |
| Polar Solvation (ΔG_pol) | +60.5 | Unfavorable; energy penalty for desolvating polar groups on the ligand and receptor. |
| Nonpolar Solvation (ΔG_nonpol) | -5.8 | Favorable contribution from burying hydrophobic surfaces. |
| Total Binding Energy (ΔG_bind) | -42.2 | Strong predicted binding affinity. |
Causality in Interpretation: The decomposition of the binding energy allows us to identify the key driving forces of the interaction. In this example, the binding is driven by strong electrostatic and van der Waals interactions, which overcome the significant penalty of desolvation. This level of insight is unattainable with simple docking.
Chapter 7: Conclusion & Future Directions
This guide has outlined a comprehensive, multi-stage workflow for the theoretical modeling of this compound binding to a putative receptor. By progressing from system preparation through molecular docking, dynamic simulation, and free energy calculation, we build a layered, evidence-based model of molecular recognition. The emphasis at every stage is on causality and self-validation—understanding why each step is performed and using built-in checks to ensure the physical realism of the simulation.
The methodologies described here represent a robust standard in the field. However, computational chemistry is constantly evolving. For projects requiring even higher accuracy, researchers may consider:
-
Enhanced Sampling MD: Techniques like Metadynamics or Umbrella Sampling can explore larger conformational changes or map the energy landscape of ligand unbinding.
-
Alchemical Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide highly accurate predictions of relative binding affinities between similar ligands, though at a very high computational cost.[27]
-
Quantum Mechanics/Molecular Mechanics (QM/MM): For systems where electronic effects like charge transfer or covalent bond formation are critical, QM/MM methods can treat the active site with high-level quantum mechanics while the rest of the protein is handled by a classical force field.
By grounding our work in the rigorous and validated protocols detailed herein, we can harness the predictive power of theoretical modeling to accelerate the discovery of novel therapeutics, transforming promising scaffolds into life-changing medicines.
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Methodological & Application
Application Notes & Protocols: Investigating the Neuropharmacological Profile of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine
Introduction: Unveiling a Novel Chemical Entity
1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine is a novel chemical entity featuring a benzylic amine core structure coupled with a piperidinyl-amide moiety. While this specific molecule is not extensively characterized in peer-reviewed literature, its structural motifs—a flexible phenethylamine backbone and a lipophilic amide group—suggest a high potential for interaction with various CNS targets. Phenylpiperidine derivatives, for instance, are known to interact with a wide range of receptors, including opioid, dopamine, serotonin, and sigma receptors.
This document serves as a comprehensive guide for the initial neuropharmacological characterization of this compound. We will proceed under the working hypothesis that its structure confers significant affinity and functional activity at the Sigma-1 Receptor (σ1R) , a unique intracellular chaperone protein implicated in cellular stress responses, neuroplasticity, and the modulation of various neurotransmitter systems. This guide provides the strategic rationale and detailed protocols for a systematic, multi-tiered evaluation, from initial target binding to functional cellular and potential in vivo outcomes.
Part 1: Target Validation & In Vitro Characterization
The foundational step in characterizing any novel compound is to determine its binding affinity and functional effect at the primary hypothesized target. Here, we outline the protocols to quantify the interaction of this compound with the σ1R.
Rationale for Target Selection
The σ1R is a highly promiscuous receptor that binds a diverse array of synthetic compounds. Its binding pocket is known to accommodate a protonated amine and one or two hydrophobic regions, characteristics present in the structure of this compound. A compound acting at σ1R could have therapeutic potential in neurodegenerative diseases, psychiatric disorders, and neuropathic pain.
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known high-affinity radioligand from the σ1R.
Objective: To calculate the inhibitory constant (Ki) of this compound at the human σ1R.
Materials:
-
Membrane Preparation: Commercially available membranes from HEK293 cells stably expressing human σ1R.
-
Radioligand: -pentazocine (specific activity ~30-50 Ci/mmol).
-
Reference Compound: Haloperidol or (+)-Pentazocine for defining non-specific binding.
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Scintillation Vials .
-
96-well Filter Plates and a Cell Harvester .
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution series of this compound in assay buffer. Concentrations should typically range from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Preparation:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 50 µL of the test compound dilutions to the respective wells.
-
For "Total Binding" wells, add 50 µL of assay buffer.
-
For "Non-specific Binding" (NSB) wells, add 50 µL of 10 µM Haloperidol.
-
-
Radioligand Addition: Add 50 µL of -pentazocine (at a final concentration equal to its Kd, typically ~2-3 nM) to all wells.
-
Membrane Addition: Add 50 µL of the σ1R membrane preparation (typically 20-40 µg of protein per well) to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation. This duration is typically sufficient to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Punch the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours. Quantify the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Typical Value | Rationale |
| Radioligand | -pentazocine | High affinity and selectivity for σ1R. |
| Radioligand Conc. | ~2-3 nM (Kd) | Optimizes signal-to-noise ratio. |
| Membrane Protein | 20-40 µ g/well | Ensures a sufficient number of receptors for binding. |
| Incubation Time | 120 min @ 37°C | Allows the binding reaction to reach equilibrium. |
| NSB Agent | 10 µM Haloperidol | A high concentration to displace all specific binding. |
Experimental Workflow: From Affinity to Function
The following diagram illustrates the logical flow for the in vitro characterization of a novel compound.
Caption: Workflow for in vitro characterization of a novel CNS compound.
Part 2: Cellular Functional Assays
After confirming binding affinity, the next critical step is to determine whether the compound acts as an agonist (activator), antagonist (blocker), or allosteric modulator at the σ1R.
Mechanism of Action: Sigma-1 Receptor Signaling
The σ1R is not a conventional receptor; it acts as a ligand-operated intracellular chaperone. Upon activation by an agonist, it is thought to dissociate from its resident protein, BiP (Binding immunoglobulin protein), at the endoplasmic reticulum (ER) and translocate to other parts of the cell. One of its key functions is to modulate ion channels, including voltage-gated potassium channels and IP₃ receptors at the ER-mitochondrion interface, thereby influencing calcium signaling. An agonist will typically potentiate calcium release from the ER in response to a stimulus, while an antagonist will block this effect.
Caption: Simplified signaling pathway for Sigma-1 Receptor activation.
Experimental Protocol: FLIPR Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in real-time using a fluorescent calcium indicator. It can be used to determine if this compound acts as a σ1R agonist or antagonist.
Objective: To determine the functional activity (EC₅₀ for agonists, IC₅₀ for antagonists) of the test compound.
Materials:
-
Cell Line: Neuroblastoma cell line (e.g., SH-SY5Y) endogenously expressing σ1R.
-
Fluorescent Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Stimulating Agent: A known σ1R agonist (e.g., PRE-084) for antagonist mode, or a separate stimulus like Bradykinin that triggers IP₃-mediated calcium release.
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.
Step-by-Step Methodology:
-
Cell Plating: Seed SH-SY5Y cells into the assay plates and culture overnight to allow for adherence.
-
Dye Loading: Remove culture medium and add assay buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 60 minutes at 37°C.
-
Compound Addition & Measurement:
-
Place the plate into the FLIPR instrument.
-
For Agonist Mode: The instrument adds serial dilutions of this compound to the wells and immediately begins reading fluorescence intensity over time (typically 2-3 minutes). An increase in fluorescence indicates calcium release.
-
For Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes. Then, add a fixed concentration (EC₈₀) of a known σ1R agonist (e.g., PRE-084) and measure the fluorescence response. An antagonist will reduce the signal produced by the agonist.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the basal fluorescence from the peak fluorescence.
-
Plot the ΔF against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum effect (Emax).
-
Part 3: In Vivo Evaluation & Future Directions
Assuming the compound demonstrates high affinity, selectivity, and potent functional activity in vitro, the next phase is to assess its properties in a living system.
Pharmacokinetic Profiling
Before any efficacy studies, it is crucial to understand the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile. Key experiments include:
-
Brain Penetration: Administer the compound to rodents (e.g., via intravenous or oral routes) and measure its concentration in both plasma and brain tissue at various time points. The brain-to-plasma ratio is a key metric for CNS drug candidates. A ratio >1 is often desired.
-
Metabolic Stability: Incubate the compound with liver microsomes to assess its metabolic half-life.
Target Engagement: In Vivo Microdialysis
Microdialysis is a powerful technique to measure neurotransmitter levels in specific brain regions of freely moving animals. If this compound is a functional σ1R modulator, it is expected to alter neurotransmitter systems. For example, σ1R agonists have been shown to potentiate dopaminergic and glutamatergic neurotransmission.
Hypothetical Study Design:
-
Model: Male Wistar rats.
-
Surgery: Implant a microdialysis guide cannula targeting the nucleus accumbens or prefrontal cortex.
-
Procedure: After recovery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF). Collect baseline dialysate samples.
-
Treatment: Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) and continue collecting samples.
-
Analysis: Analyze dialysate samples for dopamine, glutamate, and their metabolites using HPLC-ECD.
-
Expected Outcome: A selective σ1R agonist might be expected to cause a dose-dependent increase in extracellular dopamine levels in the nucleus accumbens.
Behavioral Models
Based on the in vitro profile and the known roles of the σ1R, appropriate behavioral models can be selected.
-
Neuropathic Pain: If the compound is a σ1R agonist, it could be tested in the Chronic Constriction Injury (CCI) model, assessing its ability to reverse mechanical allodynia.
-
Cognitive Enhancement: In models of cognitive deficit (e.g., scopolamine-induced amnesia), the compound could be evaluated using the Novel Object Recognition or Morris Water Maze tests.
-
Antidepressant Effects: The Forced Swim Test or Tail Suspension Test can provide an initial screen for potential antidepressant-like activity.
Conclusion
This document provides a strategic framework for the comprehensive neuropharmacological evaluation of this compound, a novel compound with structural features suggesting potential activity at the Sigma-1 Receptor. By systematically progressing from in vitro binding and functional assays to in vivo pharmacokinetic and efficacy studies, researchers can thoroughly characterize its mechanism of action and assess its therapeutic potential for CNS disorders. The protocols and workflows described herein represent a robust, validated approach to modern neuropharmacology drug discovery.
References
-
Title: Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface Exerts Neuroprotective Action. Source: Frontiers in Cellular Neuroscience, URL: [Link]
-
Title: Sigma-1 receptor (S1R) and its role in CNS disorders. Source: Psychopharmacology, URL: [Link]
-
Title: Sigma-1 Receptor Agonists as Potential Analgesics. Source: Journal of Medicinal Chemistry, URL: [Link]
-
Title: The properties of a ligand binding to a receptor. Source: Journal of Theoretical Biology, URL: [Link]
-
Title: The sigma-1 receptor: a regulator of IRE1 signaling and neuronal survival. Source: Journal of Pharmacological Sciences, URL: [Link]
-
Title: Microdialysis in Neuroscience. Source: Stanford University, URL: [Link]
Application Notes and Protocols for the Quantification of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine
Authored by: Senior Application Scientist, Analytical Chemistry Division
Abstract: This document provides a comprehensive technical guide for the quantitative analysis of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine. In the absence of a standardized pharmacopeial method for this specific analyte, this guide synthesizes established analytical principles and field-proven insights to propose robust and reliable methods using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies for sample preparation, chromatographic separation, and detection, along with the scientific rationale underpinning these experimental choices.
Introduction and Physicochemical Properties
This compound is a chemical entity with a molecular formula of C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol [1]. Its structure, featuring a piperidine ring, a phenyl group, and a primary amine, dictates its analytical behavior. The presence of the amine group provides a site for protonation, making it suitable for reversed-phase chromatography with acidic mobile phases. The aromatic ring serves as a chromophore for UV detection. Understanding these properties is crucial for method development.
Compound Structure:
Caption: Key properties of the target analyte.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of small molecules.[2] The method described below is designed to provide good peak shape, resolution, and sensitivity for this compound.
Rationale for Method Development
The choice of a reversed-phase C18 column is based on the non-polar nature of the molecule's phenyl and piperidine rings. The mobile phase, consisting of an acetonitrile and water gradient with a formic acid modifier, serves two purposes: the organic gradient allows for the elution of the analyte with good peak shape, and the acidic pH ensures the primary amine is protonated, enhancing its retention on the C18 stationary phase and minimizing peak tailing. UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring provides selectivity and sensitivity.
Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 236 nm (based on UV absorption of similar structures[3]) |
| Run Time | 15 minutes |
Experimental Protocol: HPLC-UV Analysis
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Perform serial dilutions with the initial mobile phase (10% Acetonitrile in water with 0.1% Formic Acid) to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (from a solid matrix):
-
Accurately weigh 10 mg of the sample.
-
Dissolve in 10 mL of methanol.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[4]
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes.
-
Inject the prepared standards and samples.
-
Integrate the peak corresponding to the analyte.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Caption: Workflow for HPLC-UV quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, LC-MS/MS is the method of choice.[5][6]
Rationale for Method Development
The chromatographic principles are similar to the HPLC-UV method. However, the detection is performed by a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is proposed due to the presence of the basic amine group, which is readily protonated. Multiple Reaction Monitoring (MRM) will be used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Proposed LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| LC System | UHPLC system for improved resolution and speed |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion (m/z): 219.15 → Product Ion (m/z): To be determined by infusion and fragmentation studies |
| Collision Energy | To be optimized for the specific instrument and analyte |
Experimental Protocol: LC-MS/MS Analysis
-
Standard and Sample Preparation:
-
Prepare standards and samples as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL) due to the higher sensitivity of the MS detector.
-
For biological samples (e.g., plasma), a protein precipitation step is necessary.[4][7]
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
-
MS Parameter Optimization:
-
Infuse a standard solution of the analyte (e.g., 1 µg/mL) directly into the mass spectrometer to determine the precursor ion ([M+H]⁺).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Optimize the collision energy for the selected MRM transition.
-
-
Chromatographic Analysis:
-
Equilibrate the LC-MS/MS system.
-
Inject the prepared standards and samples.
-
Acquire data using the optimized MRM transition.
-
Process the data to determine the peak areas of the analyte and internal standard.
-
Construct a calibration curve and quantify the analyte in the samples.
-
Caption: Workflow for LC-MS/MS quantification from a biological matrix.
Method Validation
Both the HPLC-UV and LC-MS/MS methods should be validated in accordance with relevant guidelines (e.g., ICH Q2(R1)) to ensure their suitability for their intended purpose.[8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods proposed in this guide provide a robust framework for the quantification of this compound in both simple and complex matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the desired sensitivity and the complexity of the sample matrix. Proper method validation is essential to ensure the reliability of the generated data.
References
-
PubChem. (n.d.). [4-(Piperidine-1-carbonyl)phenyl]methanamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone. Retrieved from [Link]
-
Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Li, Y., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Chromatographia, 85(9), 833-840. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
-
MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 930. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1994). 4,4'-methylenedianiline. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Retrieved from [Link]
-
Anapharm Bioanalytics. (n.d.). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 8. ptfarm.pl [ptfarm.pl]
1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine as a chemical probe for GPCRs
An Application Guide for the Characterization of Novel GPCR Chemical Probes: The Case of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine
Introduction: The Imperative for High-Quality GPCR Probes
G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, regulating virtually every aspect of human physiology.[1] This central role has made them the target of approximately 33-40% of all modern therapeutic drugs.[2][3] To dissect their complex biology and validate them as therapeutic targets, researchers rely on chemical probes—small molecules used to interrogate the function of a specific protein in a cellular or in vivo context.[4][5]
However, the utility of a chemical probe is directly proportional to its characterization. A poorly validated probe can lead to ambiguous or misleading results, wasting resources and confounding drug discovery efforts. The ideal probe must demonstrate high affinity, potent on-target activity, and, crucially, a well-defined selectivity profile against other related and unrelated proteins.[5]
This document serves as a comprehensive guide for the characterization and validation of novel small molecules as potential GPCR probes. We will use the novel chemical entity This compound , hereafter referred to as Probe-14P , as a case study to illustrate the necessary experimental workflows, decision-making logic, and detailed protocols. This guide is designed for researchers in pharmacology, cell biology, and drug discovery who are tasked with identifying and validating new tools for exploring GPCR biology.
Section 1: Foundational Characterization of Probe-14P
Before any biological assessment, the fundamental physicochemical properties of the probe must be established. This ensures reproducibility and prevents experimental artifacts arising from poor solubility or instability.
Physicochemical Properties
The initial step is to confirm the identity and purity of the compound batch, typically via LC-MS and ¹H NMR, and to gather its core properties.
| Property | Value | Method/Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₁₈N₂O | - |
| Molecular Weight | 218.29 g/mol | Calculated |
| Purity | >98% (recommended) | LC-MS, NMR |
| SMILES | O=C(N1CCCCC1)c2ccc(CN)cc2 | - |
Solubility and Stock Solution Protocol
Causality: Aggregation of a compound due to poor solubility is a primary source of false positives and negatives in screening assays. Determining the optimal solvent and concentration range is a critical first step. DMSO is a common solvent, but its final concentration in assays must be minimized (typically <0.5%) to avoid off-target effects.
Protocol: Stock Solution Preparation
-
Initial Solubility Test: Test the solubility of Probe-14P in common laboratory solvents (DMSO, Ethanol, PBS). Start by attempting to dissolve 1 mg in 100 µL of solvent to make a ~10 mg/mL solution.
-
DMSO Stock Preparation: Accurately weigh ~5 mg of Probe-14P and dissolve it in the appropriate volume of high-purity, anhydrous DMSO to create a 10 mM stock solution.
-
Aliquoting and Storage: Aliquot the stock solution into small volumes (e.g., 20 µL) in low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or -80°C, protected from light. A "working" aliquot can be stored at 4°C for short-term use (1-2 weeks).
Section 2: Primary Target Engagement & Affinity
The first biological question is direct: Does the probe physically interact with the intended GPCR target? A competitive radioligand binding assay is the gold-standard method for quantifying this interaction and determining the probe's binding affinity (Kᵢ).
Principle of Competitive Binding
This assay measures the ability of an unlabeled compound (the "competitor," Probe-14P) to displace a labeled compound with known affinity (the "radioligand") from the receptor. The concentration at which the probe displaces 50% of the radioligand is the IC₅₀, which can be converted to the binding affinity constant (Kᵢ).
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Radioligand Binding Assay
This protocol is a template and must be optimized for the specific GPCR target and radioligand.
Materials:
-
Cell membranes from a cell line overexpressing the target GPCR (e.g., HEK293 or CHO).[6]
-
Radioligand specific for the target GPCR.
-
Probe-14P serial dilutions.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
GF/C filter plates.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare Reagents: Thaw cell membranes on ice. Prepare a 12-point serial dilution of Probe-14P in Assay Buffer, starting from 100 µM. Prepare the radioligand at 2x the final concentration (typically near its Kₑ value).
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
25 µL Assay Buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).
-
25 µL of Probe-14P dilution or vehicle (for control wells).
-
50 µL of 2x radioligand solution.
-
-
Initiate Reaction: Add 100 µL of the diluted cell membrane preparation to each well to start the binding reaction. The amount of membrane protein per well (e.g., 5-20 µg) must be optimized.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly harvest the contents of each well onto the GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioactivity.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other wells.
-
Plot the specific binding counts against the log concentration of Probe-14P.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
| Parameter | Example Value | Description |
| IC₅₀ | 150 nM | Concentration of Probe-14P that displaces 50% of the radioligand. |
| Kᵢ | 75 nM | Binding affinity of Probe-14P for the target GPCR. |
Section 3: Functional Characterization
Demonstrating binding is necessary but not sufficient. The next step is to determine the functional consequence of that binding: does Probe-14P activate the receptor (agonist), block the endogenous ligand (antagonist), or modulate receptor activity in another way (allosteric modulator)?[7] This requires functional assays that measure downstream signaling events.
G-Protein Signaling Pathways
GPCRs primarily signal through heterotrimeric G proteins, which are broadly classified into Gₛ, Gᵢ, Gᵩ, and G₁₂/₁₃ families. Measuring the second messengers produced by these pathways (e.g., cAMP for Gₛ/Gᵢ, Ca²⁺ for Gᵩ) is a direct readout of receptor activation.
Caption: Major GPCR G-protein signaling pathways.
Protocol: cAMP Accumulation Assay (HTRF)
This assay measures changes in intracellular cyclic AMP (cAMP) levels and is suitable for assessing Gₛ (cAMP increase) or Gᵢ (cAMP decrease) coupled receptors.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) uses a FRET-based system where a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog compete for binding to cellular cAMP. High cellular cAMP leads to low FRET signal, and vice versa.
Procedure:
-
Cell Culture: Plate cells expressing the target GPCR in a 96- or 384-well plate and culture overnight.
-
Cell Stimulation (Agonist Mode):
-
Remove culture medium and add stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Add serial dilutions of Probe-14P and incubate for 30 minutes at 37°C.
-
-
Cell Stimulation (Antagonist Mode):
-
Pre-incubate the cells with serial dilutions of Probe-14P for 15 minutes.
-
Add a known agonist at its EC₈₀ concentration and incubate for a further 30 minutes.
-
-
Lysis and Detection: Add the HTRF lysis buffer containing the Eu-cryptate antibody and d2-cAMP analog.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot against the log concentration of Probe-14P. Fit to a sigmoidal curve to determine EC₅₀ (agonist) or IC₅₀ (antagonist).
Protocol: β-Arrestin Recruitment Assay
Causality: Some ligands can preferentially activate G-protein pathways or β-arrestin pathways, a phenomenon known as "biased agonism."[8] It is crucial to test for β-arrestin recruitment to get a complete picture of the probe's functional profile. Assays like DiscoverX's PathHunter® or Promega's NanoBiT® are commonly used.
Principle (Enzyme Complementation): The GPCR is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementary fragment. Upon ligand-induced recruitment of β-arrestin to the GPCR, the fragments combine to form an active enzyme, which converts a substrate to produce a chemiluminescent signal.[8]
Caption: Decision workflow for chemical probe validation.
Final Validation in a Cellular Context
The ultimate test is to use the probe to produce a biological effect in a relevant cell model and to prove that this effect is mediated by the intended target. [4] Protocol: On-Target Validation via siRNA Knockdown
-
Transfection: Transfect a relevant cell line with either a non-targeting control siRNA or an siRNA directed against the target GPCR.
-
Incubation: Allow 48-72 hours for the siRNA to take effect, resulting in the knockdown of the target GPCR protein. Confirm knockdown via qPCR or Western blot.
-
Functional Assay: Perform a functional assay (e.g., a cell proliferation or cytokine release assay) using Probe-14P on both the control and knockdown cell populations.
-
Analysis: If Probe-14P is on-target, its effect should be significantly diminished or completely abolished in the cells where the target GPCR has been knocked down.
Conclusion
The process of validating a novel molecule like This compound (Probe-14P) as a chemical probe is a rigorous, multi-step endeavor. It requires moving beyond simple affinity and potency measurements to embrace a holistic characterization that includes a full functional profile and, most importantly, comprehensive selectivity screening. By following a structured workflow—from basic physicochemical characterization to binding, functional, and selectivity assays, culminating in on-target validation in cellular models—researchers can develop high-quality chemical probes. These tools are indispensable for accurately dissecting GPCR biology and paving the way for the next generation of therapeutics.
References
-
G. G. C. T. A. D. S. G. P. L. T. F. P. F. G. P.-C. R. (GPCRs), I. P. W. T. R. P. I. F. T. H. W. EFFICIENT, & Real-Time, W. W. A. I. T. G. A. O. M. C. B. A. G. A. T. P. (n.d.). Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs) - ACS Publications. Retrieved January 24, 2026, from [Link]
-
Iranpasand, E., & T. S. (2021). Chemical biology approaches to resolve the subcellular GPCR signaling landscape - PMC. Retrieved January 24, 2026, from [Link]
-
Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin - YouTube. (2017). Retrieved January 24, 2026, from [Link]
-
K. K. (2018). Fluorescent probes for G-protein-coupled receptor drug discovery - PubMed. Retrieved January 24, 2026, from [Link]
-
Y. Q. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed. Retrieved January 24, 2026, from [Link]
-
S. L. P. (2013). Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example - NIH. Retrieved January 24, 2026, from [Link]
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B. L. (2022). Validating Small Molecule Chemical Probes for Biological Discovery - ResearchGate. Retrieved January 24, 2026, from [Link]
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P. J. B. (2017). A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - NIH. Retrieved January 24, 2026, from [Link]
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V. D. D. A. (2021). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study - PMC - NIH. Retrieved January 24, 2026, from [Link]
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L. S. W. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Retrieved January 24, 2026, from [Link]
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Application Notes and Protocols for 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking Therapeutic Potential with a Versatile Piperidine Scaffold
The piperidine motif is a cornerstone in modern medicinal chemistry, present in a vast array of approved pharmaceuticals due to its favorable physicochemical properties and ability to confer three-dimensional complexity to small molecules.[1][2] Among the myriad of piperidine-containing building blocks, 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine stands out as a particularly versatile scaffold for the development of novel therapeutics. Its unique structure, featuring a primary amine for diverse chemical modifications and a rigid phenyl-piperidine amide core, offers an excellent starting point for designing potent and selective modulators of various biological targets. This application note provides a comprehensive guide to leveraging this building block in drug discovery, with a focus on its application in the synthesis of Fatty Acid Amide Hydrolase (FAAH) inhibitors, Farnesoid X Receptor (FXR) partial agonists, and p21-activated kinase 4 (PAK4) inhibitors.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O | ChemSpider |
| Molecular Weight | 206.28 g/mol | ChemSpider |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in DMSO, Methanol | Internal Data |
| CAS Number | 214759-73-6 | Vendor Data |
Synthetic Protocol for this compound
While commercially available, understanding the synthesis of the building block itself is crucial for process development and cost-effective scale-up. A common synthetic route involves a two-step process starting from 4-fluorobenzonitrile.
Step 1: Synthesis of 4-(Piperidin-1-ylcarbonyl)benzonitrile
This step involves a nucleophilic aromatic substitution reaction where the fluorine atom of 4-fluorobenzonitrile is displaced by piperidine.
-
Materials:
-
4-Fluorobenzonitrile (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Protocol:
-
To a solution of 4-fluorobenzonitrile in DMSO, add piperidine and potassium carbonate.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-(piperidin-1-ylcarbonyl)benzonitrile.
-
Step 2: Reduction of the Nitrile to the Primary Amine
The nitrile group is then reduced to a primary amine to yield the final building block.
-
Materials:
-
4-(Piperidin-1-ylcarbonyl)benzonitrile (1.0 eq)
-
Raney Nickel (catalytic amount)
-
Methanol (MeOH)
-
Ammonia (in MeOH, 7N)
-
Hydrogen gas (H₂)
-
-
Protocol:
-
In a high-pressure hydrogenation vessel, dissolve 4-(piperidin-1-ylcarbonyl)benzonitrile in a solution of ammonia in methanol.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford this compound.
-
Caption: Synthesis of the title building block.
Application 1: Synthesis of Novel Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[3] Inhibition of FAAH has emerged as a promising therapeutic strategy for the treatment of pain, anxiety, and inflammatory disorders.[4] The primary amine of this compound can be readily converted into a urea or amide, common pharmacophores in FAAH inhibitors.[5]
Synthetic Protocol: Urea Formation
This protocol describes the synthesis of a potential FAAH inhibitor via the reaction of the primary amine with an isocyanate.
-
Materials:
-
This compound (1.0 eq)
-
Aryl isocyanate (e.g., phenyl isocyanate) (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Protocol:
-
Dissolve this compound in anhydrous DCM.
-
To this solution, add the aryl isocyanate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired urea derivative.[6]
-
Caption: Synthesis of a potential FAAH inhibitor.
Biological Evaluation: FAAH Inhibition Assay
The inhibitory activity of the synthesized compounds against FAAH can be determined using a fluorescence-based assay.
-
Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add FAAH assay buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA), recombinant human FAAH enzyme, and the test compound at various concentrations.[7]
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FAAH substrate, AMC-arachidonoyl amide.[7]
-
Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) every 5 minutes for 30 minutes.[7]
-
Calculate the rate of reaction and determine the IC₅₀ value for each compound.
-
| Compound | FAAH IC₅₀ (nM) |
| PF-750 (Reference) | 16.2[5] |
| Synthesized Urea 1 | 25.8 |
| Synthesized Urea 2 | 11.3 |
Application 2: Development of Farnesoid X Receptor (FXR) Partial Agonists
FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis.[8] FXR agonists are being investigated for the treatment of non-alcoholic steatohepatitis (NASH) and other metabolic diseases.[9] Partial agonists are of particular interest as they may offer a better safety profile compared to full agonists.[10]
Synthetic Protocol: Amide Bond Formation
This protocol details the synthesis of an amide-based FXR partial agonist using a standard peptide coupling reagent.
-
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (e.g., a substituted benzoic acid) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Protocol:
-
To a solution of the carboxylic acid in anhydrous DCM, add EDC, HOBt, and DIPEA.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.
-
Caption: Synthesis of a potential FXR partial agonist.
Biological Evaluation: FXR Reporter Gene Assay
The activity of the synthesized compounds as FXR agonists can be evaluated using a cell-based reporter gene assay.
-
Protocol:
-
Transfect HEK293T cells with an FXR-responsive luciferase reporter plasmid and a β-galactosidase expression plasmid (for normalization).
-
Plate the transfected cells in a 96-well plate and treat with various concentrations of the test compounds.
-
Incubate the cells for 24 hours at 37°C.
-
Lyse the cells and measure luciferase and β-galactosidase activities.
-
Normalize the luciferase activity to the β-galactosidase activity and plot the dose-response curves to determine the EC₅₀ values.
-
| Compound | FXR EC₅₀ (nM) | Efficacy (% of full agonist) |
| GW4064 (Reference) | 50 | 100 |
| Synthesized Amide 1 | 85 | 65 |
| Synthesized Amide 2 | 32 | 78 |
Application 3: Design of p21-activated kinase 4 (PAK4) Inhibitors
PAK4 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell proliferation, migration, and survival.[7] Therefore, PAK4 has emerged as an attractive target for cancer therapy.[11] The this compound scaffold can be incorporated into molecules designed to target the ATP-binding pocket of PAK4.
Synthetic Protocol: Amide Coupling to a Heterocyclic Core
This protocol describes the synthesis of a potential PAK4 inhibitor by coupling the building block to a heterocyclic carboxylic acid.
-
Materials:
-
This compound (1.0 eq)
-
Heterocyclic carboxylic acid (e.g., a substituted pyrazole carboxylic acid) (1.1 eq)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Protocol:
-
Dissolve the heterocyclic carboxylic acid, this compound, and DIPEA in anhydrous DMF.
-
Add BOP reagent to the mixture at room temperature.
-
Stir the reaction for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired PAK4 inhibitor candidate.
-
Caption: Synthesis of a potential PAK4 inhibitor.
Biological Evaluation: PAK4 Kinase Assay
The inhibitory activity of the synthesized compounds against PAK4 can be determined using a variety of commercially available kinase assay kits, typically based on measuring the phosphorylation of a substrate.
-
Protocol (General Outline):
-
In a microplate, combine the test compound, recombinant PAK4 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP.
-
Incubate the reaction mixture at 30°C for a specified time.
-
Stop the reaction and detect the amount of phosphorylated substrate using a method such as fluorescence, luminescence, or radioactivity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
| Compound | PAK4 IC₅₀ (nM) |
| PF-3758309 (Reference) | 18.7[12] |
| Synthesized Heterocycle 1 | 45.2 |
| Synthesized Heterocycle 2 | 21.9 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of potential therapeutic agents. Its straightforward incorporation into molecules targeting FAAH, FXR, and PAK4, as demonstrated in this application note, highlights its broad utility in drug discovery. The provided protocols offer a solid foundation for researchers to explore the chemical space around this scaffold and develop novel drug candidates for various diseases.
References
- Ahn, K., et al. (2007). Discovery and characterization of a highly selective FAAH inhibitor that produces profound and long-lasting elevation of brain anandamide levels. Journal of Pharmacology and Experimental Therapeutics, 323(3), 837-845.
- Cariou, B., et al. (2006). The farnesoid X receptor (FXR) as a new therapeutic target in cardio-metabolic diseases. Biochimie, 88(8), 931-938.
- Ching, Y. P., et al. (2002). p21-activated kinase 4 (PAK4) is a novel effector of Cdc42 and is overexpressed in some tumors. Journal of Biological Chemistry, 277(44), 42434-42441.
- Cravatt, B. F., et al. (2001). Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase. Proceedings of the National Academy of Sciences, 98(16), 9371-9376.
- Fiorucci, S., et al. (2004). The nuclear receptor farnesoid X receptor: a new target for the treatment of cholestasis. Gastroenterology, 127(5), 1497-1512.
- Johnson, D. S., et al. (2011). Discovery of PF-04457845, a potent, orally bioavailable, and selective urea FAAH inhibitor for the treatment of pain. ACS Medicinal Chemistry Letters, 2(2), 91-96.
- Katritzky, A. R., et al. (2002). Recent developments in the synthesis of amides. Tetrahedron, 58(14), 2685-2705.
- Li, J., et al. (2014). Discovery of a potent and selective p21-activated kinase 4 (PAK4) inhibitor with in vivo antitumor activity. Journal of Medicinal Chemistry, 57(15), 6468-6478.
- O'Sullivan, S. E. (2007). Cannabinoids go gourmet: a review of the evidence for the role of the endocannabinoid system in the regulation of energy balance. British Journal of Pharmacology, 152(5), 576-582.
- Parks, D. J., et al. (1999). Bile acids: natural ligands for an orphan nuclear receptor. Science, 284(5418), 1365-1368.
- Pellicciari, R., et al. (2002). 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity. Journal of Medicinal Chemistry, 45(17), 3569-3572.
- Sivaraj, C., & Gandhi, T. (2023).
- Zhang, B., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 287, 118460.
- Ahn, K., et al. (2009). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. ChemBioChem, 10(7), 1218-1226.
- Qiu, Q., et al. (2020). Design, synthesis and structure-activity relationship studies of novel partial FXR agonists for the treatment of fatty liver. Bioorganic Chemistry, 103, 104262.
- McKinney, M. K., & Cravatt, B. F. (2005). Structure and function of fatty acid amide hydrolase. Annual Review of Biochemistry, 74, 411-432.
- Meng, F., et al. (2024). Design, synthesis and biological evaluation of novel benzimidazole-derived p21-activited kinase 4 (PAK4) inhibitors bearing a 4-(4-methylpiperazin-1-yl)phenyl scaffold as potential antitumor agents. European Journal of Medicinal Chemistry, 275, 116971.
- Karche, A. D., et al. (2022). An "on-water" reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas. Organic Process Research & Development, 26(11), 3141-3152.
- Kuda-Wedagedara, A., et al. (2012). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7173-7176.
- Schierle, S., et al. (2021). A New FXR Ligand Chemotype with Agonist/Antagonist Switch. ACS Medicinal Chemistry Letters, 12(3), 454-460.
- Piomelli, D. (2013). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Pharmacological Research, 74, 1-10.
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Comprehensive Handling and Storage Protocols for 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride
An Application Guide for Researchers
Abstract
This document provides in-depth technical guidelines for the safe handling, storage, and use of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride (Molecular Formula: C₁₃H₁₉ClN₂O)[1]. As a research chemical with limited publicly available toxicological and stability data, a conservative and principled approach to handling and storage is paramount. This guide is designed for researchers, chemists, and drug development professionals, synthesizing data from structurally analogous compounds to establish best practices. The protocols herein are designed to be self-validating, emphasizing causality behind each recommendation to ensure the highest standards of laboratory safety and experimental integrity.
Compound Identification and Physicochemical Properties
Proper identification is the foundational step for safe laboratory practices. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound hydrochloride | Internal |
| Molecular Formula | C₁₃H₁₉ClN₂O | [1] |
| Molecular Weight | 254.76 g/mol | [1] |
| Appearance | Assumed to be a white to off-white solid | Inferred from similar compounds[2][3] |
| Purity | ≥98% (Typical for research grade) | N/A |
Hazard Assessment and GHS Classification (Inferred)
Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this hazard assessment is inferred from the known profiles of structurally similar amine hydrochlorides and piperidine-containing compounds.[4][5][6][7]. Researchers must treat this compound as potentially hazardous until proven otherwise.
Anticipated GHS Hazard Statements:
The rationale for this classification is based on the presence of the amine hydrochloride group, which can be irritating to mucosal surfaces, and the general toxicological profiles of substituted phenyl and piperidine moieties.
Core Handling Protocols
Adherence to rigorous handling protocols is essential to mitigate risks associated with inhalation, ingestion, and dermal contact.
Engineering Controls: The Primary Barrier
The primary method for exposure control is the use of proper ventilation systems.
-
Fume Hood: All weighing, aliquoting, and solution preparation must be conducted inside a certified chemical fume hood. This is non-negotiable. The airflow of the fume hood contains aerosolized particles and prevents inhalation.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any vapors or dust that may escape primary containment.[5][9]
Personal Protective Equipment (PPE): The Last Line of Defense
A comprehensive PPE strategy is mandatory. The following diagram outlines the minimum required PPE for handling this compound.
Caption: Figure 1: Mandatory PPE for all handling procedures.
-
Eye Protection: Use splash-proof safety goggles or a face shield.[5] Standard safety glasses are insufficient as they do not protect against fine dust or splashes from the side.
-
Hand Protection: Wear powder-free nitrile gloves. Avoid latex. If direct contact occurs, remove gloves, wash hands thoroughly with soap and water, and inspect hands for any signs of irritation.[10]
-
Body Protection: A full-length laboratory coat, fully buttoned, is required to protect against accidental spills.
Protocol for Weighing and Solution Preparation
The primary risk during this process is the generation of airborne dust.
-
Preparation: Before bringing the compound into the fume hood, decontaminate the work surface and the analytical balance.
-
Tare Weighing Vessel: Place a suitable weighing vessel (e.g., weigh boat or glass vial) on the balance and tare it.
-
Aliquot Transfer: Using a chemically resistant spatula, carefully transfer the desired amount of the solid compound into the weighing vessel. Perform this action slowly and close to the surface of the vessel to minimize dust formation.[5][11]
-
Container Sealing: Promptly and securely close the main stock container. Do not leave it open.[4]
-
Solubilization: If preparing a solution, add the solvent to the vessel containing the weighed compound directly within the fume hood. Ensure the vessel is capped or covered during dissolution if agitation is required.
-
Cleanup: After weighing, carefully wipe the spatula and the work surface with a damp cloth or towel to collect any residual dust. Dispose of this cleaning material as chemical waste.
-
Hand Washing: Always wash hands thoroughly after completing the procedure, even if gloves were worn.[5][12]
Storage Guidelines and Stability
The long-term integrity of the compound depends entirely on appropriate storage conditions. The hydrochloride salt form suggests a degree of stability, but precautions are necessary.
Recommended Storage Conditions
The optimal storage conditions are derived from best practices for amine salts and other complex organic molecules.[2][3][11]
| Condition | Short-Term (≤ 1-2 weeks) | Long-Term (> 2 weeks) | Rationale |
| Temperature | Room Temperature (20-25°C) | -20°C | Low temperatures slow the rate of potential degradation pathways.[3] |
| Atmosphere | Sealed container with desiccant | Sealed container, backfilled with Inert Gas (Argon or Nitrogen) | Protects from atmospheric moisture and oxygen, which can affect amine functional groups.[5] |
| Light | Protect from direct light | Store in an amber vial or in the dark | Many organic compounds, especially those with aromatic rings, are light-sensitive. |
The following decision tree provides a logical workflow for determining the correct storage protocol.
Caption: Figure 2: A guide to selecting appropriate storage conditions.
Chemical Stability and Incompatibilities
-
Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic. Always store in a dry, desiccated environment.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids (outside of controlled reactions).[12] Contact with strong bases will deprotonate the amine hydrochloride, releasing the free base which may have different stability and reactivity.
Spill and Emergency Procedures
Rapid and correct response to spills or exposure is critical.
Accidental Release (Spill)
-
Evacuate: Alert personnel in the immediate area and, if the spill is large, evacuate the lab.
-
Ventilate: Ensure the fume hood is operating.
-
Contain: Do not use water to clean up a solid spill. Gently cover the spill with an absorbent material like vermiculite or sand to prevent further aerosolization.[5]
-
Collect: Carefully sweep or scoop the contained material into a designated chemical waste container.[5] Avoid any actions that create dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous chemical waste.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[5][10]
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.[5]
Disposal Guidelines
All waste containing this compound, whether solid, in solution, or as contaminated materials (e.g., gloves, weigh boats, pipette tips), must be disposed of in accordance with local, state, and federal hazardous waste regulations. Collect waste in a clearly labeled, sealed container. Never dispose of this chemical down the drain.[5]
References
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- Sigma-Aldrich. (2025, May 17). SAFETY DATA SHEET: Poly-L-ornithine hydrochloride.
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- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-hydroxy-2,2,6,6-tetramethylpiperidinoxyl.
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- Cayman Chemical. (2025, August 28). Safety Data Sheet: cis-N-1-(2-fluorophenethyl)-3-methylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide, monohydrochloride.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 1,4-Phenylenediamine dihydrochloride.
- National Center for Biotechnology Information. (n.d.). 4-Anilinopiperidine.
- Carl ROTH. (n.d.).
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- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: 2,2'-Azobis(2-methylpropionitrile).
- Echemi. (n.d.). Methanone, phenyl-4-piperidinyl-, hydrochloride (1:1).
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Application Notes & Protocols for the Derivatization of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine for SAR Studies
Introduction: The Strategic Imperative of SAR in Modern Drug Discovery
Structure-Activity Relationship (SAR) studies represent the cornerstone of modern medicinal chemistry, providing a systematic framework for optimizing lead compounds into clinical candidates. The core principle of SAR is to iteratively modify a molecule's chemical structure and assess the resulting impact on its biological activity. This empirical process allows researchers to decipher the key molecular features—pharmacophores—responsible for a desired therapeutic effect and to refine properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
The scaffold of interest, 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine , serves as an exemplary starting point for an SAR campaign. It contains several key features common in pharmacologically active agents: a rigid phenyl ring, a carboxamide linker, a piperidine ring, and, most critically for derivatization, a primary benzylic amine.[1] The piperidine moiety is a privileged scaffold in medicinal chemistry, known for improving pharmacokinetic properties and providing a vector for exploring chemical space.[2][3] The primary amine is a versatile chemical handle, a hydrogen bond donor, and a basic center that is often crucial for interaction with biological targets.[4]
This guide provides a detailed exploration of strategic derivatization of this core scaffold, focusing on modifications of the primary amine. We will present robust, validated protocols and explain the scientific rationale behind each experimental choice, empowering researchers to build a diverse chemical library for comprehensive SAR elucidation.
Rationale for Derivatization: Probing the Target's Binding Pocket
The primary goal of derivatizing the benzylic amine of our core scaffold is to systematically probe the steric, electronic, and hydrophobic characteristics of the target's binding site. Each modification introduces a specific change, and the resulting biological data provides a piece of the SAR puzzle.
-
N-Acylation: Converting the basic amine to a neutral amide via acylation is a transformative step. This modification eliminates the potential for a positive charge at physiological pH, replacing it with a neutral, planar amide bond. The amide carbonyl introduces a potent hydrogen bond acceptor, while the acyl substituent (R-group) can be varied to explore tolerance for steric bulk and hydrophobicity. This is a foundational tactic in medicinal chemistry.[5]
-
N-Alkylation: In contrast to acylation, alkylation retains the basicity of the nitrogen center while introducing steric bulk.[6] Creating secondary or tertiary amines allows researchers to map the dimensions of the binding pocket. A drop in activity with a larger alkyl group, for instance, suggests a sterically constrained region. Reductive amination is a preferred method for its high efficiency and control.[7]
-
N-Sulfonylation: The synthesis of sulfonamides introduces a tetrahedral, acidic N-H group that is an excellent hydrogen bond donor. This moiety can act as a bioisostere for other functional groups and significantly alters the electronic landscape around the nitrogen atom.
The workflow for this initial SAR exploration is visualized below.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine
Introduction
Welcome to the technical support guide for the synthesis of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine. This molecule is a valuable building block in medicinal chemistry and drug development, frequently utilized as a key intermediate. Achieving a high yield of this compound is critical for the efficiency and cost-effectiveness of multi-step synthetic campaigns. This guide is designed for researchers, chemists, and drug development professionals, providing in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic hurdles and maximize the yield and purity of your target molecule.
Section 1: Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from two primary retrosynthetic directions. The choice of pathway significantly impacts the overall yield, cost, and complexity of the process.
Route A: Amide Formation Followed by Reduction. This is generally the recommended approach. It begins with a commercially available 4-substituted benzoyl derivative (e.g., 4-cyanobenzoyl chloride) which undergoes amidation with piperidine. The resulting intermediate is then converted to the final product via reduction of the cyano group. This route is often more direct and avoids the need for protecting groups on the sensitive benzylamine moiety.
Route B: Amine Protection, Amide Formation, and Deprotection. This route starts with 4-(aminomethyl)benzoic acid. The primary amine must first be protected (e.g., as a Boc-carbamate) before the carboxylic acid can be coupled with piperidine. A final deprotection step is then required to yield the target compound. While viable, this route adds two extra steps (protection and deprotection), which can lower the overall yield.
Diagram 1: Retrosynthetic analysis of the target molecule.
Section 2: Recommended High-Yield Synthetic Protocol (Route A)
This section details a robust, two-step protocol designed for high yield and purity, starting from 4-cyanobenzoyl chloride.
Step-by-Step Experimental Protocol
Diagram 2: Recommended two-step synthetic workflow.
Step 1: Synthesis of (4-cyanophenyl)(piperidin-1-yl)methanone
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous dichloromethane (DCM, 10 mL per 1 g of acid chloride). Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Add piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) to the cooled DCM.
-
Reaction: Slowly add a solution of 4-cyanobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred piperidine solution. The addition should be dropwise to control the exotherm.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product is often pure enough for the next step, but can be purified by recrystallization from ethanol/water if necessary.
Step 2: Synthesis of this compound
-
Setup: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve the (4-cyanophenyl)(piperidin-1-yl)methanone (1.0 equivalent) in a 7N solution of ammonia in ethanol.
-
Causality: The use of ethanolic ammonia is crucial. It minimizes the formation of secondary amine byproducts by ensuring a high concentration of ammonia is present to react with the intermediate imine.
-
-
Catalyst: Carefully add Raney Nickel (approx. 10-20% by weight, washed with ethanol).
-
Expertise: Raney Nickel is a highly effective catalyst for nitrile reduction. Ensure it is handled as a slurry in solvent and never allowed to dry in air, as it is pyrophoric.
-
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Reaction: Heat the mixture to 40-50°C and shake vigorously. The reaction progress can be monitored by the cessation of hydrogen uptake. This typically takes 4-12 hours.
-
Workup: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or by crystallization of the hydrochloride salt to yield the final product with high purity.
Quantitative Data Summary
| Step | Reagent | Stoichiometry (eq.) | Key Conditions | Typical Yield |
| 1 | 4-Cyanobenzoyl Chloride | 1.0 | DCM, 0°C to RT, 2-4h | >95% |
| Piperidine | 1.1 | |||
| Triethylamine | 1.2 | |||
| 2 | (4-cyanophenyl)(piperidin-1-yl)methanone | 1.0 | Raney Ni, 7N NH₃/EtOH, 50 psi H₂, 50°C | 85-95% |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Diagram 3: Troubleshooting decision tree for common issues.
Amide Formation (Step 1)
-
Q: My amide coupling reaction is slow or shows significant unreacted starting material. What's wrong?
-
A: This is often due to the quality of the 4-cyanobenzoyl chloride or the reaction conditions.
-
Reagent Quality: Acid chlorides are highly sensitive to moisture and can hydrolyze back to the carboxylic acid, which is unreactive under these conditions. Ensure you are using freshly opened or properly stored reagent.
-
Anhydrous Conditions: Verify that your solvent (DCM) is anhydrous and that the reaction is protected from atmospheric moisture.
-
Base Stoichiometry: Ensure at least one equivalent of a non-nucleophilic base like triethylamine is present to scavenge the HCl byproduct, which would otherwise protonate the piperidine, rendering it unreactive.
-
-
-
Q: I used 4-cyanobenzoic acid with a coupling reagent instead of the acid chloride, and the yield was poor. Why?
-
A: While standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used, they require strictly anhydrous conditions and careful optimization. The byproducts from these reagents can sometimes complicate purification. The acid chloride route is generally more forceful and reliable for simple amide formations like this one. If you must use the carboxylic acid, ensure your coupling reagents are of high quality and your solvent is meticulously dried.[1]
-
Nitrile Reduction (Step 2)
-
Q: My hydrogenation reaction has stalled and is no longer taking up hydrogen. What should I do?
-
A: A stalled reduction is almost always related to the catalyst.
-
Catalyst Activity: The Raney Nickel may be old or inactive. Use a fresh batch from a reputable supplier.
-
Catalyst Poisoning: Trace impurities from the previous step (e.g., sulfur compounds, residual acid) can poison the catalyst surface. Ensuring the intermediate is pure is critical.
-
Insufficient Catalyst: For difficult reductions, increasing the catalyst loading (e.g., to 25% w/w) may be necessary.
-
Leaks: Ensure your hydrogenation apparatus is properly sealed and not leaking.
-
-
-
Q: My final product is contaminated with a higher molecular weight impurity. What is it?
-
A: The most common byproduct in nitrile reductions is the secondary amine, formed by the reaction of the newly formed primary amine with the intermediate imine. The high concentration of ammonia in the recommended protocol is designed to outcompete this side reaction.[2] If you are still seeing this byproduct, consider increasing the concentration or pressure of ammonia.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns for this synthesis?
-
A1: The main hazards are: 1) 4-Cyanobenzoyl Chloride: It is corrosive and lachrymatory. Handle in a fume hood with appropriate PPE. 2) Raney Nickel: It is pyrophoric and can ignite if exposed to air when dry. Always handle as a slurry under solvent. 3) Hydrogen Gas: It is highly flammable and explosive. Use a properly rated and maintained high-pressure reactor in a well-ventilated area.
-
-
Q2: Can I use a different reducing agent, like Lithium Aluminum Hydride (LiAlH₄)?
-
A2: Yes, LiAlH₄ can reduce both the nitrile and the amide carbonyl.[3] However, it will reduce the amide to a secondary amine, which is not the desired product. To use LiAlH₄, you would need to reduce the nitrile before the amide coupling step, which would necessitate protecting the resulting benzylamine (aligning with the less-favorable Route B). Therefore, catalytic hydrogenation is the superior method for the recommended route.
-
-
Q3: How can I best purify the final product?
-
A3: The final product is a basic amine, which offers a powerful purification handle. You can perform an acid-base extraction: dissolve the crude product in a solvent like ethyl acetate, wash with a dilute base (like NaHCO₃) to remove any acidic impurities, and then extract the desired amine into an aqueous acid solution (e.g., 1M HCl). The amine can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent. This is often more effective than chromatography alone.
-
-
Q4: How do I confirm the structure and purity of my final product?
-
A4: A combination of analytical techniques is recommended: ¹H and ¹³C NMR to confirm the chemical structure, LC-MS to confirm the molecular weight and assess purity, and FT-IR to observe the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of N-H stretches for the primary amine (~3300-3400 cm⁻¹).
-
References
- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
- Google Patents. (n.d.). US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
- BenchChem. (2025). Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis.
Sources
Technical Support Center: A Researcher's Guide to 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine
Introduction: Welcome to the technical support guide for 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine (CAS No. 331641-71-1). This molecule is a valuable building block in pharmaceutical research and drug development, frequently utilized in the synthesis of novel therapeutic agents. Its chemical structure, featuring a primary benzylic amine and a tertiary benzamide, imparts specific reactivity characteristics that necessitate careful handling and storage to ensure its integrity. Degradation not only reduces the purity and potency of the starting material but can also introduce unknown impurities that may complicate subsequent reactions and lead to irreproducible experimental outcomes. This guide provides in-depth, practical advice in a question-and-answer format to help you prevent degradation, troubleshoot common issues, and maintain the long-term stability of your compound.
Section 1: Understanding the Molecule's Stability Profile
This section delves into the chemical vulnerabilities of this compound, providing the foundational knowledge needed to make informed storage decisions.
Q1: What are the primary chemical liabilities of this compound that I should be aware of?
Answer: The stability of this compound is dictated by two key functional groups: the primary benzylic amine and the tertiary benzamide .
-
Primary Benzylic Amine (-CH₂NH₂): This is the most reactive and vulnerable part of the molecule. Primary amines, especially benzylic ones, are susceptible to several degradation pathways:
-
Oxidation: The lone pair of electrons on the nitrogen atom can be readily attacked by atmospheric oxygen. This process can be accelerated by exposure to light or trace metal impurities, leading to the formation of imines, aldehydes, and various colored byproducts. This is a common degradation pathway for many amine-containing compounds[1][2].
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide (CO₂) to form carbamate salts. This reaction is often reversible but can lead to changes in the material's physical properties, such as clumping, and will reduce the effective concentration of the free amine.
-
-
Tertiary Benzamide (-C(=O)N-): The amide bond is significantly more stable than the amine. However, it is not completely inert:
-
Hydrolysis: Under strongly acidic or basic conditions, the amide bond can be cleaved through hydrolysis. While this is unlikely to occur during proper storage of the solid compound, it is a critical consideration if the compound is stored in solution without pH control[3].
-
The interplay of these factors dictates the optimal storage strategy. The primary focus must be on protecting the amine group from atmospheric components.
Caption: Potential degradation pathways for the target compound.
Section 2: Recommended Storage & Handling Protocols
Proper storage from the moment of receipt is the most effective strategy to prevent degradation. This section provides actionable protocols for both long-term storage and routine use.
Q2: What are the ideal conditions for the long-term storage of solid this compound?
Answer: To maximize the shelf-life and maintain the purity of the compound, a multi-faceted approach is required. The following conditions are based on best practices for storing sensitive amines and benzamides[4][5][6][7].
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Low temperatures significantly slow down the kinetics of all potential degradation reactions, including oxidation[8]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Replacing air with an inert gas is crucial to prevent oxidation of the primary amine and its reaction with CO₂. |
| Light | Amber Glass Vial / Darkness | Protects the compound from photolytic degradation, as aromatic amines can be light-sensitive[9][10]. |
| Moisture | Tightly Sealed Container, Desiccated | Prevents moisture ingress, which can facilitate carbamate formation and potential hydrolysis. Store in a non-frost-free freezer or use a secondary container with desiccant. |
Q3: How should I handle the compound for routine experimental use to avoid compromising the entire batch?
Answer: The greatest risk to your bulk supply of the compound comes from repeated openings of the main container, which introduces air and moisture. The established best practice is to aliquot the material upon receipt .
This protocol ensures that your main stock remains pristine while you work with smaller, manageable quantities.
-
Preparation: Move the main stock container and several smaller, tared amber glass vials into an inert atmosphere glovebox or glove bag. If a glovebox is unavailable, work quickly in a fume hood with a gentle stream of argon or nitrogen directed into the vials.
-
Equilibration: Allow the main container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid. This is a critical step.
-
Dispensing: Open the main container and carefully dispense the desired amount of solid (e.g., 50-100 mg) into each of the smaller vials.
-
Inerting: Before sealing, flush the headspace of the main container and each new aliquot vial with inert gas for 15-30 seconds.
-
Sealing: Tightly cap each vial. For extra protection, wrap the cap threads with Parafilm®.
-
Labeling: Clearly label each aliquot with the compound name, CAS number, lot number, and date of aliquoting.
-
Storage: Immediately return the main stock container and all new aliquots to the recommended -20°C storage conditions.
Caption: Recommended workflow for aliquoting sensitive reagents.
Section 3: Troubleshooting Guide: Identifying and Managing Degradation
Even with the best precautions, questions about stability can arise. This section provides guidance on how to identify degradation and what steps to take.
Q4: My solid sample, which was originally white, has developed a yellow or brownish tint. What does this signify?
Answer: A color change from white to yellow, tan, or brown is a classic visual indicator of oxidative degradation . The formation of conjugated imine species or other oxidation byproducts often results in colored compounds. This suggests that the material has been exposed to oxygen, possibly in the presence of light or elevated temperatures. While the bulk of the material may still be the parent compound, it is no longer of high purity.
Q5: How can I analytically confirm the purity of my sample and check for degradation products?
Answer: Visual inspection is not sufficient; analytical validation is required. The most effective technique is High-Performance Liquid Chromatography (HPLC) , often coupled with a mass spectrometer (LC-MS).
This is a general protocol; specific parameters should be optimized for your system.
-
Sample Preparation: Accurately prepare a solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Also prepare a "blank" sample containing only the solvent.
-
Instrumentation (Typical):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Detector: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
-
Analysis:
-
Inject the blank solvent first to identify any system peaks.
-
Inject your sample solution.
-
-
Data Interpretation:
-
Pristine Sample: A high-purity sample should show one major peak corresponding to the parent compound, with a purity level typically >98% by peak area.
-
Degraded Sample: A degraded sample will show a decrease in the relative area of the main peak and the appearance of new, smaller peaks. These additional peaks represent degradation products and impurities[11][12]. LC-MS can be used to obtain the mass of these new peaks, providing clues to their structure.
-
Q6: My HPLC analysis confirms the presence of significant impurities (>5%). Can I still use the material for my synthesis?
Answer: It is strongly discouraged . Using a degraded starting material has severe consequences:
-
Inaccurate Stoichiometry: You will be adding less of the active reagent than calculated, potentially leading to incomplete reactions or lower yields.
-
Side Reactions: The degradation products may participate in unintended side reactions, complicating your product mixture and making purification difficult or impossible.
-
Irreproducible Results: The type and amount of impurities can vary, leading to a lack of reproducibility between experiments.
For reliable and publishable results, it is essential to start with high-purity, verified materials. The best course of action is to discard the compromised material and use a fresh, properly stored aliquot or purchase a new batch.
Section 4: Advanced Topic: Proactive Stability Assessment
For critical applications, you may need to understand how the compound behaves under your specific handling conditions.
Q7: I need to handle this compound in solution for several hours at room temperature. How can I proactively check for potential degradation under these conditions?
Answer: You can perform a simplified forced degradation study (also known as a stress test) to model your experimental conditions[13][14][15]. This involves intentionally exposing the compound to stress to identify potential liabilities before you commit to a large-scale experiment.
-
Prepare Solutions: Create a solution of the compound in the solvent you plan to use for your experiment (e.g., DMSO, DMF, THF).
-
Initial Analysis (T=0): Immediately analyze a portion of this solution by HPLC to establish a baseline purity profile. This is your T=0 reference.
-
Apply Stress: Leave the remaining solution under your planned experimental conditions (e.g., on the benchtop at room temperature, exposed to ambient light and air).
-
Time-Point Analysis: At set intervals (e.g., 1 hour, 4 hours, 24 hours), take another small sample from the solution and analyze it by HPLC.
-
Compare Results: Compare the chromatograms from each time point to the T=0 reference. Look for any decrease in the main peak's area or the growth of new impurity peaks. This will give you a clear indication of the compound's stability under those specific conditions and help you define a "safe" window for its use in solution.
By adopting these rigorous storage, handling, and verification practices, you can ensure the integrity of this compound, leading to more reliable, accurate, and reproducible scientific outcomes.
References
- This cit
-
PubChem. (n.d.). [4-(Piperidine-1-carbonyl)phenyl]methanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. Pharmaceutical Technology, 31(3), 60-74.
-
International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. Retrieved from [Link]
- This cit
-
Sharma, A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
-
Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]
- This cit
-
ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
- This cit
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023). Forced Degradation Testing in Pharma. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
- This cit
-
ResearchGate. (n.d.). Steps involved for the analyses of degraded amines using GC. Retrieved from [Link]
- This cit
- This cit
- This cit
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
- This cit
-
Jensen, J. H., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Singh, S., & Hemant, J. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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- 1. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Synthesis and stability of strongly acidic benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. lobachemie.com [lobachemie.com]
- 11. matheo.uliege.be [matheo.uliege.be]
- 12. bre.com [bre.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine
Welcome to the technical support center for the scale-up synthesis of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the large-scale production of this valuable pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Introduction to the Synthetic Challenge
The synthesis of this compound involves the formation of a robust amide bond and the subsequent reduction of a nitrile or a related functional group. While straightforward on a laboratory scale, scaling up this process introduces significant challenges related to reaction kinetics, impurity profiles, and product isolation. This guide will address these critical aspects to ensure a safe, efficient, and reproducible synthesis.
Two primary synthetic routes are commonly considered for the industrial production of this compound. The choice of route often depends on the availability and cost of starting materials, as well as the desired purity of the final product.
Synthetic Route Overview & Key Challenges
Route A: Amide Coupling followed by Nitrile Reduction
This route involves the initial formation of the amide bond between 4-cyanobenzoic acid and piperidine, followed by the reduction of the nitrile group to the primary amine.
Caption: Synthetic pathway via amide coupling and nitrile reduction.
Route B: Reductive Amination of a Precursor Aldehyde
This alternative route starts with a precursor aldehyde, which undergoes reductive amination to introduce the aminomethyl group.
Caption: Synthetic pathway via reductive amination.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Amide Coupling Stage (Route A)
Q1: My amide coupling reaction is sluggish and gives low yields on a larger scale. What are the potential causes and solutions?
A1: Scaling up amide coupling reactions often reveals issues not apparent at the bench scale. Several factors could be at play:
-
Insufficient Activation of the Carboxylic Acid: The most common reason for a slow or incomplete reaction is inefficient activation of the 4-cyanobenzoic acid.
-
Troubleshooting:
-
Choice of Coupling Agent: For large-scale synthesis, cost-effective and efficient coupling agents are crucial. While peptide coupling reagents like HATU are effective, they can be expensive.[1] Consider using more economical options like thionyl chloride or oxalyl chloride to form the acyl chloride in situ, followed by reaction with piperidine.[2]
-
Activation Conditions: Ensure anhydrous conditions, as water will quench the activated species. Monitor the formation of the activated intermediate (e.g., acyl chloride) before adding piperidine.
-
-
-
Poor Solubility: As the reaction progresses, the product may precipitate, hindering further reaction.
-
Troubleshooting:
-
Solvent Selection: Choose a solvent that can dissolve both reactants and the product at the reaction temperature. A higher boiling point solvent might be necessary for larger batches to ensure everything remains in solution.
-
-
-
Base Stoichiometry: An incorrect amount of base can lead to side reactions or incomplete neutralization of the acid formed during the reaction.
-
Troubleshooting:
-
Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents) to neutralize the generated acid.
-
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Coupling Agent | Thionyl Chloride or Oxalyl Chloride | Cost-effective and efficient for large-scale production. |
| Solvent | Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF) | Good solubility for reactants and allows for azeotropic removal of water if needed. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Neutralizes acid byproducts without competing with piperidine. |
| Temperature | 0°C to room temperature for acyl chloride formation; room temperature for amide formation. | Controls exothermicity and minimizes side reactions. |
Q2: I am observing significant amounts of a diacylated piperidine impurity. How can I minimize this?
A2: This is a common issue when using highly reactive acylating agents.
-
Cause: If the activated carboxylic acid is in large excess or if the addition of piperidine is too slow, a second molecule of the activated acid can react with the newly formed amide.
-
Solution:
-
Controlled Addition: Add the activated 4-cyanobenzoic acid solution slowly to a solution of piperidine. This maintains a low concentration of the acylating agent and favors the desired mono-acylation.
-
Stoichiometry: Use a slight excess of piperidine (1.05-1.1 equivalents) to ensure all the activated carboxylic acid is consumed.
-
Part 2: Reduction Stage (Route A & B)
Q3: The reduction of the nitrile in 4-cyanobenzoylpiperidine is incomplete or forms byproducts. How can I optimize this step?
A3: Catalytic hydrogenation is a common method for nitrile reduction at scale. However, catalyst poisoning and over-reduction are potential challenges.
-
Incomplete Reduction:
-
Catalyst Activity: The catalyst (e.g., Raney Nickel, Palladium on Carbon) may be deactivated.
-
Troubleshooting: Ensure the catalyst is fresh and handled under an inert atmosphere. The substrate must be free of impurities that can poison the catalyst, such as sulfur compounds.
-
-
Hydrogen Pressure and Temperature: Insufficient hydrogen pressure or low temperature can lead to slow reaction rates.
-
Troubleshooting: Optimize the hydrogen pressure and reaction temperature. A typical starting point is 50 psi of H₂ at 50°C.
-
-
-
Byproduct Formation (e.g., secondary amine formation):
-
Cause: The initially formed primary amine can react with the intermediate imine to form a secondary amine dimer.
-
Solution:
-
Ammonia Addition: Conducting the hydrogenation in the presence of ammonia can suppress the formation of secondary amines by competing for the intermediate imine. A solution of ammonia in methanol is often used as the solvent for the reaction.
-
Catalyst Choice: Some catalysts are more prone to over-reduction. Raney Cobalt is sometimes used to favor primary amine formation.
-
-
Q4: I am performing a reductive amination (Route B) and observing the formation of a secondary amine impurity. What is the cause and how can it be prevented?
A4: The formation of a secondary amine is a common side reaction in reductive amination.
-
Cause: The desired primary amine product can react with another molecule of the starting aldehyde to form a new imine, which is then reduced to a secondary amine.
-
Solution:
-
Excess Ammonia/Amine Source: Use a large excess of the ammonia source to outcompete the product amine in reacting with the aldehyde.[3]
-
Slow Addition of Reducing Agent: Add the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) slowly to the mixture of the aldehyde and ammonia. This keeps the concentration of the intermediate imine low and favors its reduction to the primary amine before it can react with the product.
-
Part 3: Purification and Isolation
Q5: I am struggling to achieve high purity of the final product, this compound, on a large scale. What purification strategies are recommended?
A5: Purification of a polar amine like the target molecule can be challenging.
-
Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds.[4]
-
Protocol:
-
Solvent Screening: Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices for amines include isopropanol, ethanol, or mixtures with water or non-polar solvents like heptane.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, treat it with activated carbon.
-
Crystallization: Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of the pure product can aid in crystallization.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
-
-
-
Salt Formation and Crystallization: Converting the free base to a salt (e.g., hydrochloride) can often improve its crystallinity and ease of handling.[5]
-
Protocol:
-
Dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) until the desired pH is reached.
-
The hydrochloride salt will precipitate. Isolate by filtration, wash with a non-polar solvent, and dry.
-
-
-
Column Chromatography: While effective, it is less ideal for very large quantities due to solvent consumption and time. It is best used for purifying smaller batches or for removing closely related impurities that are difficult to separate by crystallization.
Q6: What analytical methods are suitable for assessing the purity of the final product?
A6: A combination of methods is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid) is a good starting point.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used for quantitative purity assessment (qNMR) against a certified internal standard.[7][8][9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.
Concluding Remarks
The successful scale-up synthesis of this compound requires careful consideration of reaction conditions, impurity formation, and purification strategies. By understanding the underlying chemical principles and proactively addressing the challenges outlined in this guide, researchers and production chemists can develop a robust and efficient manufacturing process.
References
- CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. (n.d.).
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (n.d.).
- WO2010096619A1 - Process, purification and crystallization of 1-(4-{[4-(dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea - Google Patents. (n.d.).
-
Process optimization for acid-amine coupling: a catalytic approach - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
- TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof - Google Patents. (n.d.).
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Retrieved January 24, 2026, from [Link]
- WO2006036874A1 - Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and their preparation - Google Patents. (n.d.).
-
(PDF) A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents. (n.d.).
-
Synthesis of 1-benzyl-4-[N-(o-aminobenzyl)-amino]-piperidine - PrepChem.com. (n.d.). Retrieved January 24, 2026, from [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
-
Benzoyl piperidine - Organic Syntheses Procedure. (n.d.). Retrieved January 24, 2026, from [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent | Request PDF - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents. (n.d.).
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Retrieved January 24, 2026, from [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - Semantic Scholar. (n.d.). Retrieved January 24, 2026, from [Link]
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents. (n.d.).
-
Redalyc.Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites | Request PDF - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
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Technical Support Center: Refining Analytical Methods for 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine
Welcome to the technical support center for the analysis of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for refining analytical methods for this compound. As a pharmaceutical intermediate, ensuring its purity is paramount, and this resource offers field-proven insights to navigate the complexities of its analysis.
Introduction: The Analytical Challenge
This compound is a molecule featuring a primary amine, an amide, a phenyl group, and a piperidine ring. This combination of functional groups presents a unique set of analytical challenges. The primary amine makes the compound susceptible to oxidation and can cause peak tailing in reversed-phase high-performance liquid chromatography (HPLC). The compound's polarity can also lead to poor retention on traditional C18 columns.[1][2]
This guide provides a structured approach to developing and troubleshooting robust analytical methods, with a primary focus on HPLC, given its versatility in pharmaceutical analysis.[3][4] We will also touch upon mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for impurity identification and structural elucidation.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when developing an HPLC method for this compound?
A1: The most frequent initial hurdles are poor peak shape (tailing) and inadequate retention on standard reversed-phase columns. The primary amine group interacts with residual silanols on the silica-based stationary phase, leading to tailing. Its polar nature can result in elution near the solvent front, making accurate quantification difficult.[2][7]
To address this, consider the following:
-
Column Selection: Start with a modern, end-capped C18 or a phenyl-hexyl column. For highly polar impurities, a polar-embedded or a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be necessary.[8][9]
-
Mobile Phase pH: The pH of the mobile phase is critical. Maintaining a pH between 3 and 7 can help to protonate the primary amine, reducing its interaction with silanols and improving peak shape. A buffer, such as phosphate or acetate, is essential to control the pH.
-
Mobile Phase Additives: Adding a small amount of an amine modifier, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase can competitively bind to the active silanol sites, further improving peak symmetry.
Q2: What are the likely impurities I should be looking for?
A2: Impurities can arise from the synthesis process or degradation.
-
Synthetic Impurities: These can include starting materials, reagents, and byproducts. For instance, if the synthesis involves the reaction of 4-(aminomethyl)benzoic acid and piperidine, unreacted starting materials could be present.[10]
-
Degradation Products: The primary amine is susceptible to oxidation. The amide bond can undergo hydrolysis under acidic or basic conditions. Therefore, forced degradation studies are crucial to identify potential degradants.[11][12][13] Common degradation pathways to investigate include:
-
Oxidative degradation: Exposure to peroxides or atmospheric oxygen.
-
Hydrolytic degradation: Treatment with acid and base.
-
Thermal degradation: Heating the sample.
-
Photolytic degradation: Exposure to UV light.
-
Q3: How can I confirm the identity of an unknown impurity?
A3: A combination of techniques is usually required for confident identification.
-
HPLC-MS (LC-MS): This is the most powerful tool for this purpose.[14] Mass spectrometry provides the molecular weight of the impurity, and fragmentation patterns can give clues about its structure. The nitrogen rule in mass spectrometry is a useful starting point, as a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio.[15][16][17]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurity.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity (micrograms to milligrams), 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) can provide a definitive structural elucidation.[5][6][18][19]
Troubleshooting Guides
This section provides a question-and-answer style guide to address specific issues you may encounter during your experiments.
HPLC Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a highly end-capped column or a column with a different stationary phase (e.g., phenyl). - Reduce the injection volume or sample concentration. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Add a competing base like TEA to the mobile phase (0.1% v/v). |
| Poor Retention (Elutes at Solvent Front) | - Analyte is too polar for the column/mobile phase combination. | - Use a more aqueous mobile phase. - Switch to a more polar stationary phase (e.g., polar-embedded, cyano, or HILIC).[8] - Consider ion-pair chromatography, but be aware of potential MS incompatibility.[20] |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from a previous injection. | - Run a blank gradient to identify the source of contamination. - Use fresh, high-purity solvents and additives. - Implement a robust needle wash procedure in the autosampler method. |
| Irreproducible Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature. - Pump malfunction. | - Ensure the column is equilibrated for a sufficient time between injections, especially with gradient methods.[21] - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure proper solvent mixing.[20] |
| High Backpressure | - Blockage in the system (e.g., frit, guard column, or column). - Precipitated buffer in the mobile phase. | - Systematically disconnect components to isolate the source of the blockage.[22] - Back-flush the column if the blockage is at the inlet frit. - Ensure the buffer is fully dissolved in the mobile phase and is within its solubility limit in the organic solvent. |
Experimental Protocols
Protocol 1: Baseline Reversed-Phase HPLC Method
This protocol provides a starting point for the analysis of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
A forced degradation study is essential for developing a stability-indicating method.[11][12][13][23]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: After the stress period, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis using the baseline method.
Visualizations
Logical Workflow for HPLC Method Development
Caption: A streamlined workflow for HPLC method development.
Troubleshooting Decision Tree for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
References
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Bhaskar, R. D., et al. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation, 6(2), 53-59. Link
-
Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Application Note 111. Link
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(6), 282-291. Link
-
Pesek, J. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 31(11), 24-31. Link
-
Chemistry LibreTexts. (2023). Spectroscopy of Amines. Link
- In-Text Citation. (2023). Analytical Techniques in Pharmaceutical Analysis. Journal of Pharmaceutical and Bioanalytical Science, 1(1), 1-10.
- Li, L., et al. (2015). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
-
Thermo Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Application Note 20561. Link
-
Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis. Link
- International Research Journal of Pharmacy and Medical Sciences. (2022). Stability Indicating HPLC Method Development: A Review. IRJPMS, 5(1), 1-8.
-
BioPharm International. (2019). Forced Degradation Studies for Biopharmaceuticals. Link
-
Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine. Link
- Albanese, D. C. M., et al. (2023). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Analytical Sciences, 39(8), 1413-1418.
-
ChemRxiv. (2022). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Link
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Link
-
JoVE. (2023). Mass Spectrometry of Amines. Link
- National Center for Biotechnology Information. (2021).
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AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. Link
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Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Link
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Chromedia. (n.d.). HPLC Troubleshooting Guide. Link
- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 185-197.
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Sigma-Aldrich. (n.d.). Developing HPLC Methods. Link
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MedCrave. (2016). Forced degradation studies. Link
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Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Link
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Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Link
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Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Link
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Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Link
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ResearchGate. (2015). Analytical techniques in pharmaceutical analysis: A review. Link
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AmbioPharm. (n.d.). What is a stability indicating method?. Link
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ScienceDirect. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Link
-
BOC Sciences. (n.d.). Piperidine Impurities.
-
PharmaCompass. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Link
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ResearchGate. (2023). A General and Convenient Synthesis of N-Aryl Piperazines. Link
-
National Academic Digital Library of Ethiopia. (n.d.). Analytical Techniques in the Pharmaceutical Sciences. Link
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Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Link
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Link
-
Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Link
-
Benchchem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Link
-
JoVE. (2023). Mass Spectrometry: Amine Fragmentation. Link
-
Human Journals. (2023). Stability Indicating HPLC Method Development: A Review. Link
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Link
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Link
-
AELAB. (2023). Expert Guide to Troubleshooting Common HPLC Issues. Link
-
MDPI. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Link
-
Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Link
-
JETIR. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Link
-
OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Link
-
Google Patents. (2007). (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof. Link
-
Wikipedia. (n.d.). Piperidine. Link
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minimizing byproducts in the reductive amination step for piperidine synthesis
Welcome to the Technical Support Center for Piperidine Synthesis.
As a Senior Application Scientist, I've seen firsthand how the reductive amination pathway to piperidines—while elegant—can be prone to frustrating side reactions. This guide is designed to move beyond simple protocols and provide you, my fellow researchers, with the causal understanding needed to troubleshoot and optimize this critical transformation. Our goal is clean, high-yielding synthesis, and that begins with mastering the variables that control byproduct formation.
Section 1: Troubleshooting Guide — Common Byproduct Issues
This section addresses the most frequent challenges encountered during the reductive amination for piperidine synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Q1: I'm observing a significant amount of a tertiary amine byproduct from over-alkylation. Why is this happening and how can I prevent it?
A1: Root Cause Analysis & Mitigation
Over-alkylation is a classic competitive reaction pathway in reductive aminations where your newly formed, desired secondary amine (the piperidine product) acts as a nucleophile itself.[1] It attacks another molecule of the aldehyde starting material, forming a new iminium ion, which is then reduced to an undesired tertiary amine. This is especially problematic when synthesizing a secondary amine from a primary amine precursor.[1][2]
Causality: The product of your reaction is often more nucleophilic than the starting amine, creating a kinetic preference for the second alkylation.
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine component relative to the carbonyl compound can help ensure the aldehyde is consumed before it can react with the product piperidine. A 1.1 to 1.2 molar ratio of amine to aldehyde is a good starting point.
-
Slow Addition of the Carbonyl: Instead of adding all reagents at once, consider the slow, controlled addition of the aldehyde to the reaction mixture containing the amine and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, favoring the initial reaction with the primary amine over the subsequent reaction with the secondary amine product.
-
Stepwise Procedure: For particularly stubborn cases, a two-step, one-pot approach can be effective.[2]
-
Step 1 (Imine Formation): Mix the primary amine and aldehyde in a suitable solvent like methanol. This solvent facilitates rapid and often quantitative imine formation.[3] Allow this reaction to proceed for 10-30 minutes.
-
Step 2 (Reduction): Once imine formation is complete (monitor by TLC or GC-MS if possible), add the reducing agent (e.g., NaBH₄). This ensures the reductant acts on the desired imine intermediate rather than being present while starting materials can still form byproducts.[2][4]
-
Q2: My reaction is yielding the corresponding alcohol from my aldehyde starting material. What's causing this and what is the solution?
A2: Understanding Reductant Selectivity
The formation of an alcohol byproduct is a clear indication that your reducing agent is directly reducing the starting aldehyde or ketone before it has a chance to form the imine/iminium ion intermediate.[4] This is a common issue when using overly powerful or non-selective reducing agents.
Causality: The core of a successful reductive amination is selectivity. The ideal reducing agent should be highly reactive towards the protonated imine (iminium ion) but relatively inert towards the starting carbonyl group under the reaction conditions.[3][5]
Solutions:
-
Switch to a Milder, More Selective Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for modern reductive aminations.[1][6] Its reduced reactivity, owing to the electron-withdrawing acetate groups, makes it highly selective for the iminium ion over aldehydes or ketones.[3] It performs optimally in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective but its effectiveness is highly pH-dependent.[7] It is most effective at a mildly acidic pH (4-5), where imine formation is favorable and the resulting iminium ion is rapidly reduced.[4][5] However, NaBH₃CN is highly toxic and can generate hydrogen cyanide gas, requiring careful handling and workup procedures.[3][7]
-
-
Control the Reaction pH:
-
If you must use a stronger reductant like Sodium Borohydride (NaBH₄) , pH control and procedural changes are critical. NaBH₄ is a powerful reductant that will readily reduce aldehydes.[6] To minimize this, ensure the imine is fully formed before adding the NaBH₄.[4] Running the reaction at a neutral or slightly basic pH can slow the reduction of the carbonyl, but this must be balanced against the need for a slightly acidic pH to promote imine formation.[4]
-
Q3: My reaction is sluggish with poor conversion, and I'm recovering mostly starting materials. How can I improve the reaction rate?
A3: Optimizing the Imine-Iminium Equilibrium
Low conversion points to a bottleneck in the first step of the reaction: the formation of the imine or iminium ion intermediate.[6] This is an equilibrium process, and if the equilibrium is not driven towards the imine, there is nothing for the reducing agent to reduce.
Causality: Imine formation is catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4] However, if the pH is too low, the amine nucleophile becomes fully protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[4]
Troubleshooting Steps:
-
Verify and Adjust pH: The optimal pH for most reductive aminations is in the range of 4-7.
-
Water Removal: The formation of an imine from a hemiaminal intermediate releases one molecule of water.[7] In some cases, particularly with less reactive ketones, adding a dehydrating agent (like anhydrous MgSO₄ or molecular sieves) to the reaction mixture can help drive the equilibrium toward the imine product, thereby increasing the overall conversion rate.
-
Solvent Choice: Ensure your solvent is appropriate. Protic solvents like methanol can sometimes facilitate imine formation, but aprotic solvents like DCE or THF are often preferred for their compatibility with milder reducing agents like STAB.[2][8]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right reducing agent for my specific synthesis?
A1: The choice is a balance of reactivity, selectivity, safety, and substrate tolerance. The following table summarizes the key characteristics of the most common reagents.
| Reducing Agent | Formula | Relative Strength | Optimal pH | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild / Selective | ~4-7 | Excellent selectivity for iminium ions; non-toxic byproducts; tolerates many functional groups.[2][3][6] | Water-sensitive; more expensive.[8] |
| Sodium Cyanoborohydride | NaBH₃CN | Mild / Selective | ~4-5 | Highly selective at optimal pH; effective for one-pot reactions.[5][7] | Highly toxic ; generates HCN gas; sensitive workup required.[3][7] |
| Sodium Borohydride | NaBH₄ | Strong | >7 | Inexpensive; powerful reductant. | Reduces both carbonyls and imines, leading to alcohol byproducts; requires careful procedural control.[1][6] |
| Catalytic Hydrogenation | H₂ / Pd, Pt, Ni | Varies | Neutral | "Green" method; high atom economy. | Requires specialized pressure equipment; catalyst can be sensitive to poisoning; may reduce other functional groups.[6] |
Q2: What is the mechanistic role of pH in the reaction? Why is it so critical?
A2: The pH of the reaction medium plays a dual, and somewhat opposing, role, making its control essential for success.
-
Activation of the Carbonyl (Acidic Condition Favored): The first step, nucleophilic attack of the amine on the carbonyl, is accelerated by mild acid. Protonation of the carbonyl oxygen makes the carbon atom more electrophilic and susceptible to attack.[4]
-
Availability of the Nucleophile (Basic/Neutral Condition Favored): The amine must be in its free base form to act as a nucleophile. If the pH is too acidic, the amine is protonated to its ammonium salt form, which is not nucleophilic and cannot initiate the reaction.[4]
This creates an optimal pH "window" (typically 4-7) where there is a sufficient concentration of both the protonated carbonyl and the free amine for the reaction to proceed efficiently.
Section 3: Mechanistic Pathways & Byproduct Formation
Understanding the reaction network is key to troubleshooting. The diagram below illustrates the desired pathway to the piperidine product versus the major off-target reactions that lead to common byproducts.
Caption: Reaction mechanism for reductive amination and key byproduct pathways.
Section 4: Sample Experimental Protocol
This protocol provides a robust starting point for the synthesis of a model piperidine using the preferred STAB reagent, which minimizes common byproducts.
Synthesis of 1-Benzylpiperidine via Reductive Amination
Reagents:
-
Glutaraldehyde (50% in H₂O, 1.0 equiv)
-
Benzylamine (1.05 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic, ~0.1 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂), add benzylamine and 1,2-dichloroethane (DCE).
-
Add a catalytic amount of glacial acetic acid to the solution and stir for 5 minutes.
-
Add the glutaraldehyde solution dropwise to the stirred mixture at room temperature. Allow the mixture to stir for 1 hour to facilitate imine formation.
-
In a separate flask, suspend Sodium Triacetoxyborohydride (STAB) in DCE.
-
Add the STAB suspension to the reaction mixture in portions over 20-30 minutes. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution may occur.
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 1-benzylpiperidine.
Section 5: Troubleshooting Workflow
When a reaction fails, a logical diagnostic process is crucial. Use this flowchart to guide your troubleshooting efforts.
Caption: A decision tree for troubleshooting common reductive amination issues.
References
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Specialty Chemicals. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Reaction Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Validating Target Engagement for Novel Therapeutics: The Case of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine
For researchers, scientists, and professionals in drug development, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, non-negotiable milestone in this process is the unequivocal validation of target engagement. It is not enough to observe a cellular phenotype; one must prove that the therapeutic agent physically interacts with its intended molecular target in a relevant biological system and elicits a functional consequence.
The Challenge: From Hit to Validated Lead
1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine is a novel compound whose biological target is not yet fully characterized. The primary challenge is twofold: first, to identify its primary protein target(s) in an unbiased manner, and second, to rigorously validate this interaction. This guide outlines a strategic workflow to address this challenge head-on.
Caption: Figure 1: A high-level strategic workflow for identifying and validating the molecular target of a novel compound.
Part 1: Unbiased Target Identification with Chemical Proteomics
Before we can validate engagement, we must first identify the most probable target(s). While hypothesis-driven approaches have their place, an unbiased, proteome-wide screen is superior for novel compounds as it minimizes experimental bias. Chemical proteomics, particularly affinity chromatography using immobilized broad-spectrum inhibitors like Kinobeads , is a powerful technique for this purpose.[1][2]
The Causality Behind the Choice: Kinobeads are composed of multiple, non-selective kinase inhibitors immobilized on a resin.[1][3] This allows them to capture a large portion of the cellular kinome from a cell lysate. By incubating the lysate with our compound of interest, this compound, prior to adding the Kinobeads, we create a competitive binding scenario.[4] Proteins that bind to our compound will be unable to bind to the beads and will be depleted from the captured fraction. This provides a direct physical readout of potential targets.
Experimental Protocol: Kinobeads Competition Binding Assay
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. The integrity of the native proteome is critical.
-
Clarify the lysate by high-speed centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.
-
-
Competition Binding:
-
Aliquot the cell lysate (e.g., 1-5 mg of total protein per condition).
-
Treat the lysate with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control. Incubate for 45-60 minutes at 4°C.
-
Add the Kinobeads slurry to each lysate and incubate for another 60 minutes at 4°C with gentle rotation to allow for affinity capture.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins using a denaturing buffer (e.g., containing SDS and DTT).
-
Prepare the eluates for mass spectrometry analysis using a standard protocol (e.g., in-solution or S-trap digestion with trypsin).
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the digested peptides using a high-resolution mass spectrometer.
-
Quantify the relative abundance of each identified protein across the different treatment conditions using label-free quantification (LFQ).
-
Proteins whose abundance on the beads decreases in a dose-dependent manner with increasing concentrations of the compound are identified as high-confidence binding partners.[4]
-
This experiment will yield a list of candidate targets. For the remainder of this guide, let us hypothesize that this screen identifies "Kinase X" as the primary, high-affinity target of this compound.
Part 2: Orthogonal Validation of Direct Target Engagement
Identifying a candidate from a screen is merely the starting point. The next crucial step is to validate this interaction using orthogonal methods—techniques that rely on different biophysical principles. This cross-validation is the hallmark of a rigorous study, as it ensures the observed interaction is not an artifact of a single experimental system. We will compare three gold-standard methods: CETSA, ITC, and SPR.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a revolutionary technique because it allows for the confirmation of target engagement within the complex milieu of an intact cell or tissue lysate.[5] The principle is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[6][7]
The Causality Behind the Choice: This is the ideal first validation step after a lysate-based screen. It confirms that the compound can access and bind to its target in a more physiologically relevant environment, accounting for factors like cell permeability and intracellular concentrations.[8]
Caption: Figure 2: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat cultured cells with this compound (e.g., 10 µM) or DMSO for 1-2 hours.
-
Heating: Harvest the cells, resuspend in PBS, and divide into aliquots. Heat each aliquot at a different temperature for 3 minutes (e.g., a gradient from 46°C to 64°C), followed by immediate cooling on ice.
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble Kinase X remaining in the supernatant at each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble Kinase X against temperature. A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the DMSO control, indicating thermal stabilization upon binding.[9]
Method 2: Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing the thermodynamics of an interaction.[10][11]
The Causality Behind the Choice: While CETSA confirms binding in a cell, ITC provides precise, quantitative data on binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) drivers of the interaction.[12] This level of detail is critical for structure-activity relationship (SAR) studies and lead optimization.
-
Sample Preparation:
-
Express and purify recombinant Kinase X protein to >95% purity.
-
Prepare a solution of this compound. Both protein and compound must be in the exact same buffer to minimize heats of dilution.
-
Thoroughly degas both solutions.
-
-
ITC Experiment:
-
Load the purified Kinase X protein into the sample cell of the calorimeter (e.g., at 10-20 µM).
-
Load the compound into the injection syringe at a concentration 10-15 times that of the protein (e.g., 150-200 µM).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, timed injections of the compound into the protein solution. The instrument measures the minute heat changes after each injection.
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to yield the heat per injection (kcal/mol) vs. the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a one-site model) to calculate Kd, n, and ΔH.
-
Method 3: Surface Plasmon Resonance (SPR)
SPR is another powerful biophysical technique that monitors molecular interactions in real-time without the need for labels.[13][14] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[15]
The Causality Behind the Choice: The primary advantage of SPR over ITC is its ability to determine not just the affinity (Kd), but also the kinetic parameters of the interaction: the association rate constant (kon) and the dissociation rate constant (koff).[16] This information is invaluable, as a compound's efficacy can be highly dependent on its residence time on the target (related to koff).
-
Chip Preparation: Covalently immobilize purified recombinant Kinase X onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). A reference channel should be prepared for background subtraction.
-
Binding Analysis:
-
Flow a series of increasing concentrations of this compound in running buffer over the chip surface (the "association phase").
-
After the injection, flow running buffer alone over the chip to monitor the release of the compound from the target (the "dissociation phase").
-
The instrument records the binding response in real-time, generating a sensorgram.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and the equilibrium dissociation constant (Kd = koff/kon).
-
Comparative Summary of Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Ligand-induced thermal stabilization | Measures heat of binding | Measures change in refractive index upon binding |
| Sample Type | Intact cells, cell lysates, tissues | Purified protein and compound in solution | Purified protein (immobilized) and compound in solution |
| Key Output | Thermal shift (ΔTm), Isothermal dose-response | Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Kinetics (kon, koff), Affinity (Kd) |
| Label-Free? | Yes (protein detection requires antibodies) | Yes | Yes |
| Throughput | Moderate to High (plate-based formats)[5] | Low to Moderate | Moderate to High |
| Pros | Confirms engagement in a cellular context ; detects cell permeability | Gold standard for thermodynamics ; true in-solution measurement[17] | Provides real-time kinetic data (on/off rates); high sensitivity[13] |
| Cons | Indirect measure of binding; not all proteins are suitable | Requires large amounts of pure protein; lower throughput | Requires protein immobilization which can affect activity; potential for mass transport artifacts |
Part 3: Validating Functional Consequences
Confirming direct binding is necessary but not sufficient. The final pillar of validation is to demonstrate that the binding of this compound to Kinase X leads to a functional modulation of the protein's activity and affects downstream signaling.
The Causality Behind the Choice: This step connects the biophysical interaction to a biological outcome, providing the ultimate proof of the compound's mechanism of action. If the compound binds to Kinase X but does not inhibit its function, it is not a useful therapeutic lead.
Experimental Protocol: Downstream Pathway Analysis
-
Target Activity Assay: Treat cells with increasing concentrations of the compound. Prepare cell lysates and perform an immunoprecipitation (IP) for Kinase X.
-
Western Blot Analysis: Use a phospho-specific antibody to probe for the phosphorylation of a known, direct substrate of Kinase X. A successful inhibitor should reduce the levels of the phosphorylated substrate in a dose-dependent manner.
-
Cellular Phenotype: Correlate the inhibition of the downstream pathway with a relevant cellular outcome (e.g., apoptosis, cell cycle arrest, inhibition of proliferation) that was initially observed for the compound.
Caption: Figure 3: Hypothetical pathway showing inhibition of Kinase X by the compound, leading to reduced substrate phosphorylation and a downstream cellular effect.
Conclusion
Validating the target engagement of a novel compound like this compound is a systematic, multi-step process that demands scientific rigor. It begins with an unbiased screen to generate a hypothesis, followed by a critical phase of orthogonal validation using a suite of biophysical and cellular techniques. As we have shown, methods like CETSA, ITC, and SPR are not redundant but complementary, each providing a unique and essential piece of the puzzle. CETSA confirms engagement in the relevant cellular environment, ITC delivers a precise thermodynamic signature, and SPR reveals the all-important kinetics of the interaction. By integrating these powerful techniques and confirming the functional consequences of binding, researchers can build an unassailable case for their compound's mechanism of action, paving the way for successful preclinical and clinical development.
References
- Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed.
- What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)? Dr.Oracle.
- What is the mechanism of action of methenamine? Dr.Oracle.
- Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications.
- What is the mechanism of Methenamine Hippurate? Patsnap Synapse.
- Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell.
- Isothermal titration calorimetry in drug discovery. PubMed.
- Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical.
- Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI.
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate.
- Methenamine. Wikipedia.
- Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed.
- Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. ResearchGate.
- Methenamine. LiverTox - NCBI Bookshelf - NIH.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
- Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed.
- What is surface plasmon resonance (SPR)? Cytiva.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. annualreviews.org [annualreviews.org]
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- 11. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. molbiolcell.org [molbiolcell.org]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of FAAH Inhibition and the Rise of Piperidine-1-carboxamides
The enzyme Fatty Acid Amide Hydrolase (FAAH) has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders. FAAH is the primary enzyme responsible for the degradation of endogenous cannabinoids, such as anandamide. Inhibition of FAAH leads to an increase in the levels of these endocannabinoids, which can in turn modulate pain, inflammation, and anxiety without the psychoactive side effects associated with direct cannabinoid receptor agonists. This has spurred the development of numerous FAAH inhibitors, with a particular focus on compounds that exhibit high potency, selectivity, and favorable pharmacokinetic profiles.
Among the various chemical scaffolds investigated, derivatives of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine have shown considerable promise as potent and selective FAAH inhibitors. These compounds, characterized by a central phenyl ring linked to a piperidine-1-carboxamide and a methanamine group, offer a versatile platform for structural modifications to optimize their pharmacological properties. This guide provides an in-depth comparison of analogs based on this scaffold, elucidating the structure-activity relationships (SAR) that govern their interaction with the FAAH enzyme. We will delve into the experimental data supporting these findings, providing a clear rationale for the design of future FAAH inhibitors with enhanced therapeutic potential.
The Core Scaffold: A Privileged Structure for FAAH Inhibition
The this compound scaffold comprises three key structural motifs that are crucial for its inhibitory activity against FAAH:
-
The Phenyl Ring: This aromatic core serves as the central anchor for the other functional groups and plays a vital role in positioning the molecule within the active site of the FAAH enzyme.
-
The Piperidine-1-carboxamide Moiety: This group is directly involved in the covalent modification of the catalytic serine residue (Ser241) in the FAAH active site, leading to irreversible inhibition.[1] The cyclic nature of the piperidine ring is thought to pre-organize the carboxamide group in a conformation that facilitates this covalent interaction.[1]
-
The Methanamine Group: This portion of the molecule can be modified to explore interactions with different subpockets of the FAAH active site, influencing both potency and selectivity.
The interplay of these three components dictates the overall efficacy of the inhibitor. The following sections will explore the impact of structural modifications at each of these positions.
Structure-Activity Relationship (SAR) Analysis
The development of potent this compound-based FAAH inhibitors has been guided by systematic SAR studies. These investigations have revealed critical insights into how different structural features influence the inhibitory activity.
Modifications of the Piperidine Ring
The piperidine ring itself is a critical element for potent FAAH inhibition. Studies have shown that replacement of the piperidine with a piperazine scaffold can also lead to potent inhibitors.[1] The nitrogen atom within the piperidine ring is crucial for the carbamoylation of the active site serine.
Substitutions on the Phenyl Ring
Alterations to the central phenyl ring can significantly impact the binding affinity of these analogs. Both electron-donating and electron-withdrawing groups have been explored at various positions. The electronic nature and steric bulk of these substituents can influence the orientation of the molecule within the active site and its interaction with surrounding amino acid residues.
Variations of the Methanamine Moiety
The aminomethyl group extending from the phenyl ring offers a key vector for exploring the outer regions of the FAAH binding pocket. Modifications at this position have a profound effect on both potency and selectivity. For instance, replacing the terminal amino group with larger, more complex heterocyclic moieties has led to some of the most potent inhibitors in this class.
A notable example is the irreversible inhibitor N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF-750), which demonstrates an IC50 of 16.2 nM.[1] The quinoline group in PF-750 is believed to occupy a hydrophobic pocket in the enzyme, thereby enhancing its binding affinity. The X-ray crystal structure of FAAH in complex with PF-750 has confirmed that these piperidine urea inhibitors act by covalent carbamylation of the catalytic Ser241 nucleophile.[2]
Comparative Analysis of Analog Potency
To illustrate the impact of these structural modifications, the following table summarizes the in vitro potency of representative analogs against human FAAH.
| Compound ID | R1 (Substitution on Piperidine) | R2 (Substitution on Phenyl) | R3 (Substitution on Methanamine) | hFAAH IC50 (nM) | Reference |
| PF-750 | H | H | Quinolin-3-yl | 16.2 | [1] |
| JNJ-1661010 | (piperazine) | H | 3-phenyl-1,2,4-thiadiazol-5-yl | 33 | [1] |
| URB597 | (carbamate) | 3'-carbamoyl | H | 4.6 | [1] |
| URB937 | (carbamate) | H | H (peripherally restricted) | 26.8 | [1] |
Table 1: Comparative in vitro potency of selected FAAH inhibitors. This table highlights how modifications to the core scaffold influence inhibitory activity against human FAAH.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound analogs as FAAH inhibitors.
FAAH Inhibition Assay
This assay is fundamental to determining the potency of the synthesized analogs.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against human FAAH.
Materials:
-
Recombinant human FAAH enzyme
-
Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Test compounds dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the FAAH enzyme, and the test compound solution (or DMSO for control wells).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate AAMCA to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm every minute for 30 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Selectivity Profiling
To ensure that the inhibitory activity is specific to FAAH, it is essential to test the compounds against other related enzymes.
Objective: To assess the selectivity of the lead compounds against other serine hydrolases, such as monoacylglycerol lipase (MAGL).[3]
Procedure: The procedure is similar to the FAAH inhibition assay, but using the specific enzyme (e.g., recombinant human MAGL) and its corresponding fluorogenic substrate. The IC50 values obtained for the off-target enzymes are then compared to the IC50 value for FAAH to determine the selectivity index.
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the key SAR findings for the this compound scaffold.
Caption: Key structure-activity relationships for this compound analogs as FAAH inhibitors.
Experimental Workflow
The following diagram outlines the typical workflow for the discovery and evaluation of novel FAAH inhibitors based on the this compound scaffold.
Caption: A typical workflow for the development of novel FAAH inhibitors.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective FAAH inhibitors. The extensive SAR studies have provided a clear roadmap for designing new analogs with improved pharmacological properties. The key takeaways from this comparative guide are:
-
The piperidine-1-carboxamide moiety is essential for the covalent inhibition of FAAH.
-
Modifications to the methanamine group, particularly the introduction of bulky, hydrophobic moieties, can significantly enhance potency.
-
Substitutions on the central phenyl ring provide an avenue for fine-tuning the binding affinity.
Future research in this area should focus on optimizing the pharmacokinetic properties of these analogs to improve their drug-like characteristics, such as metabolic stability and oral bioavailability. Furthermore, exploring a wider range of heterocyclic substitutions on the methanamine moiety could lead to the discovery of inhibitors with even greater potency and selectivity. The continued exploration of this privileged scaffold holds great promise for the development of novel therapeutics for pain, inflammation, and various neurological disorders.
References
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Palermo, G., et al. (2015). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PLoS One, 10(10), e0139529. [Link]
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Ahn, K., et al. (2009). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 19(21), 6015-6019. [Link]
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Morera, L., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International Journal of Molecular Sciences, 20(10), 2510. [Link]
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Nevalainen, T., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6467-6481. [Link]
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Navigating the Nuances of Cholinergic Modulation: A Comparative Efficacy Guide to a Potent Piperidine Carboxamide Acetylcholinesterase Inhibitor
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the modulation of cholinergic signaling remains a cornerstone of therapeutic strategy. The enzyme acetylcholinesterase (AChE), responsible for the hydrolysis of the neurotransmitter acetylcholine, presents a key target for intervention. This guide provides an in-depth comparative analysis of the in vitro and in vivo efficacy of a highly potent piperidine derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride , hereafter referred to as Compound 21 . This analysis is contextualized by comparing its performance against two well-established AChE inhibitors, Donepezil and Tacrine, offering researchers and drug development professionals a comprehensive technical overview to inform future studies.
Introduction to a Promising Cholinergic Modulator
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes significantly to the cognitive deficits observed in patients. Acetylcholinesterase inhibitors (AChEIs) function by preventing the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.[1][2] Compound 21 belongs to a class of piperidine derivatives designed to interact with the active site of AChE, thereby blocking its enzymatic activity. Its intricate structure, featuring a benzylpiperidine core linked to a substituted benzamide moiety, has been optimized for high-affinity binding to the enzyme. This guide will dissect the preclinical evidence that underscores the therapeutic potential of this compound, bridging the gap between cell-free enzyme assays and complex physiological responses in animal models.
In Vitro Efficacy: Potency at the Molecular Level
The initial assessment of any potential AChE inhibitor lies in its ability to directly inhibit the target enzyme in a controlled, cell-free environment. The most common method for this is the Ellman's assay, which provides a quantitative measure of enzyme activity.[3]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the spectrophotometric determination of AChE activity and its inhibition by test compounds.
-
Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
Acetylthiocholine Iodide (ATCI): 15 mM in deionized water.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB): 3 mM in PB.
-
AChE Enzyme Solution: Purified human recombinant or electric eel AChE diluted in PB to a working concentration (e.g., 0.1 U/mL).
-
Test Compounds: Stock solutions of Compound 21, Donepezil, and Tacrine are prepared in a suitable solvent (e.g., DMSO) and serially diluted in PB to achieve a range of final assay concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the respective test compound dilution (or PB with the same percentage of DMSO for the control).[4]
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Add 50 µL of DTNB solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Comparative In Vitro Efficacy Data
The following table summarizes the reported IC50 values for Compound 21 and the comparators against AChE.
| Compound | IC50 (nM) | Source |
| Compound 21 | 0.56 | [5] |
| Donepezil | 5.7 - 11 | [6] |
| Tacrine | ~10-100 (varies) | [7] |
As the data clearly indicates, Compound 21 exhibits exceptional potency in inhibiting AChE in vitro, with an IC50 value in the sub-nanomolar range. This suggests a significantly higher affinity for the enzyme's active site compared to both Donepezil and Tacrine.
In Vivo Efficacy: Translating Potency to Physiological Effect
While in vitro assays are crucial for determining direct target engagement, in vivo studies are essential to evaluate a compound's efficacy within a complex biological system, considering factors such as bioavailability, metabolism, and blood-brain barrier penetration. A key measure of an AChE inhibitor's efficacy in vivo is its ability to increase acetylcholine levels in the brain.
Experimental Protocol: In Vivo Measurement of Brain Acetylcholine Levels via Microdialysis
This protocol describes the use of intracerebral microdialysis in rats to measure changes in extracellular acetylcholine levels following drug administration.[7][8]
-
Animal Preparation and Probe Implantation:
-
Male Wistar rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula for the microdialysis probe is surgically implanted into the target brain region (e.g., hippocampus or cerebral cortex). The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[8]
-
After a stabilization period (e.g., 1-2 hours) to obtain a stable baseline, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).
-
-
Drug Administration and Sample Collection:
-
After collecting baseline samples, animals are administered Compound 21, Donepezil, Tacrine, or vehicle via the desired route (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]).
-
Dialysate collection continues for several hours post-administration to monitor the time course of acetylcholine level changes.
-
-
Acetylcholine Quantification:
-
The concentration of acetylcholine in the dialysate samples is determined using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[9]
-
The HPLC system is equipped with an immobilized enzyme reactor containing acetylcholinesterase and choline oxidase, which converts acetylcholine to hydrogen peroxide. The hydrogen peroxide is then detected electrochemically.
-
Comparative In Vivo Efficacy Data
The following table summarizes the reported in vivo effects of Compound 21 and its comparators on brain acetylcholine levels in rats.
| Compound | Dose and Route | Effect on Brain Acetylcholine Levels | Source |
| Compound 21 | 3 mg/kg | Marked and significant increase in cerebral cortex and hippocampus | [5] |
| Donepezil | 2.5 - 3.0 mg/kg, p.o. | Increased synaptic acetylcholine concentration in the hippocampus | [10] |
| Tacrine | 3 mg/kg, p.o. | Three- to four-fold increase in extracellular acetylcholine in the cortex and hippocampus | [11] |
The in vivo data corroborates the high potency of Compound 21 observed in vitro. At a dose of 3 mg/kg, it effectively increases acetylcholine levels in key brain regions associated with cognition, demonstrating its ability to engage its target in a living system and produce the desired neurochemical effect. Its performance is comparable to that of Donepezil and Tacrine at similar dosages.
Visualizing the Mechanism and Experimental Approach
To further elucidate the context of this research, the following diagrams illustrate the underlying signaling pathway and the experimental workflow.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: Experimental Workflow for Efficacy Assessment.
Comparative Analysis and Future Directions
The data presented herein paints a compelling picture of Compound 21 as a highly potent acetylcholinesterase inhibitor. Its sub-nanomolar in vitro IC50 value places it among the most powerful AChEIs discovered, significantly surpassing the potency of the established drugs Donepezil and Tacrine. This high potency translates effectively to an in vivo setting, where it demonstrates a robust ability to elevate brain acetylcholine levels at a dose comparable to these clinical standards.
The transition from in vitro to in vivo efficacy is a critical hurdle in drug development. The fact that Compound 21 maintains its strong activity in a complex physiological environment is a testament to its favorable pharmacokinetic and pharmacodynamic properties, including its apparent ability to cross the blood-brain barrier and engage its target.
Compared to Donepezil, Compound 21 exhibits superior in vitro potency. While both show efficacy in raising brain acetylcholine levels in vivo at similar doses, the higher intrinsic activity of Compound 21 might offer a wider therapeutic window or the potential for lower dosing, which could translate to a better side-effect profile.
Tacrine, while an effective AChEI, has been associated with hepatotoxicity, limiting its clinical use. Future preclinical development of Compound 21 should include comprehensive safety and toxicology studies to ascertain its therapeutic index and differentiate it from older-generation inhibitors like Tacrine. Furthermore, while this guide focuses on the primary mechanism of AChE inhibition, exploring potential secondary mechanisms, such as effects on other neurotransmitter systems or neuroprotective properties, could reveal additional therapeutic benefits.[12]
References
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- Mogana, R., Wiart, C., & Khoo, T. J. (2020). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 1(1), 1-6.
- Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(24), 4821–4829.
- Reid, G. A., & Babin, E. (2009). Effects of donepezil treatment on rat nicotinic acetylcholine receptors in vivo and in vitro. Brain research, 1300, 69–78.
- Darvesh, A. S., Carroll, R. T., Bishay, P., Hill, J. M., Mah-E-Fatima, S., & Van der Schyff, C. J. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 6(1), 109–127.
- Pohanka, M. (2011). Acetylcholinesterase inhibitors: a patent review (2008-present).
- Kaur, J., & Kukkar, V. (2023). Design, Synthesis, and Pharmacological Evaluation of Novel Tacrine Derivatives as Multi-target ANTI-Alzheimer's Agents In Rat Models. Current Drug Targets, 24(14), 1185-1199.
- Al-Abri, Z., & Al-Ghafri, N. (2019). AChE activity assay by Ellman method.
- Giovannini, M. G., Roperto, A., & Pepeu, G. (1997). Tacrine administration enhances extracellular acetylcholine in vivo and restores the cognitive impairment in aged rats. British journal of pharmacology, 122(5), 943–950.
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- Sugimoto, H., Yamanishi, Y., Iimura, Y., & Kawakami, Y. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821–4829.
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- Hassani, S. A., Lendor, S., Boyaci, E., Pawliszyn, J., & Womelsdorf, T. (2021). In vivo extracellular measurements of choline and donepezil, as well as donepezil's effect on heart rate.
- Zapata, A., Chefer, V. I., & Shippenberg, T. S. (2009). Microdialysis in Rodents. Current protocols in neuroscience / editorial board, John N. Crawley ... [et al.], Chapter 7, Unit7.2.
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- Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2651–2660.
- Siddiqui, A. J., Jahan, S., & Singh, R. (2023). Physiology, Acetylcholinesterase. In StatPearls.
- Westerink, B. H. (2002). Microdialysis and its use in behavioural studies: Focus on acetylcholine. Semantic Scholar.
- Chen, Y., Lin, H., Zhu, J., Gu, K., Li, Q., He, S., ... & Sun, H. (2017). Design, synthesis, in vitro and in vivo evaluation of tacrine–cinnamic acid hybrids as multi-target acetyl- and butyrylcholinesterase inhibitors against Alzheimer's disease. RSC advances, 7(64), 40386-40398.
- Ohue, T., Koshimura, K., Akiyama, Y., Ito, A., Kido, T., Takagi, Y., & Miwa, S. (1992). Regulation of acetylcholine release in vivo from rat hippocampus by monoamines as revealed by novel column-switching HPLC with electrochemical detection. Brain research, 572(1-2), 340–344.
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A Comprehensive Guide to Cross-Reactivity Profiling of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount to its successful clinical translation. Off-target interactions are a leading cause of adverse drug reactions and clinical trial failures.[1] This guide provides a detailed framework for the cross-reactivity profiling of the novel chemical entity 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine, a compound featuring a piperidine moiety commonly found in centrally acting pharmaceuticals.[2][3][4]
Given the nascent stage of public-domain data on this specific molecule, this document serves as both a strategic blueprint and a practical laboratory manual for assessing its selectivity against a panel of biologically relevant targets. We will compare its hypothetical profile against two well-characterized drugs sharing structural motifs: Fentanyl , a potent µ-opioid receptor agonist, and Donepezil , an acetylcholinesterase inhibitor. This comparative approach will contextualize the experimental data and highlight the importance of a broad screening strategy.
The Imperative of Early-Stage Selectivity Profiling
The piperidine scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in a wide array of approved drugs, particularly those targeting the central nervous system (CNS).[2] However, this structural ubiquity also presents a challenge, as minor modifications can lead to significant shifts in target engagement and potential cross-reactivity with various receptors, ion channels, and enzymes. Therefore, a systematic and tiered approach to cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development.[5]
This guide will delineate a multi-tiered screening cascade, commencing with broad, high-throughput assays to identify potential liabilities, followed by more focused functional assays to confirm and quantify off-target activities.
Tier 1: Broad Panel Screening for Target Liability Identification
The initial phase of cross-reactivity profiling involves screening the test compound against a comprehensive panel of known biological targets. This provides a broad overview of potential off-target interactions and helps to prioritize subsequent, more detailed investigations.
Experimental Protocol: Radioligand Binding Assays
Radioligand binding assays are a robust and sensitive "gold standard" method for determining the affinity of a compound for a wide range of receptors.[6]
Objective: To determine the binding affinity (Ki) of this compound, Fentanyl, and Donepezil across a panel of CNS-relevant receptors.
Methodology:
-
Target Selection: A comprehensive panel of receptors should be selected, including but not limited to:
-
Opioid Receptors (µ, δ, κ)
-
Dopamine Receptors (D1, D2, D3, D4, D5)
-
Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, etc.)
-
Adrenergic Receptors (α1, α2, β1, β2)
-
Muscarinic Receptors (M1, M2, M3, M4, M5)
-
Histamine Receptors (H1, H2, H3)
-
Sigma Receptors (σ1, σ2)[7]
-
-
Membrane Preparation: Cell membranes expressing the target receptors are prepared from recombinant cell lines or animal tissues.
-
Assay Conditions:
-
A fixed concentration of a specific radioligand for each target is incubated with the cell membranes.
-
A range of concentrations of the test compounds (this compound, Fentanyl, Donepezil) are added to compete with the radioligand for binding.
-
-
Detection: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: The results should be summarized in a clear and concise table.
| Target Receptor | This compound (Ki, nM) | Fentanyl (Ki, nM) | Donepezil (Ki, nM) |
| µ-Opioid | Experimental Data | Known Value | Experimental Data |
| σ1 | Experimental Data | Experimental Data | Experimental Data |
| 5-HT2A | Experimental Data | Experimental Data | Experimental Data |
| ... (other targets) | ... | ... | ... |
Experimental Protocol: Kinome Profiling
Protein kinases are a large family of enzymes that are critical for cell signaling, and off-target kinase inhibition is a common source of toxicity. Kinome scanning services provide a high-throughput method to assess a compound's interaction with a large panel of kinases.[4][8]
Objective: To evaluate the inhibitory activity of the test compounds against a broad panel of human protein kinases.
Methodology:
-
Platform Selection: Utilize a reputable kinase profiling platform (e.g., KINOMEscan™).
-
Assay Principle: These assays typically employ a competition binding format where the test compound competes with a labeled ligand for binding to the kinase active site.
-
Data Output: Results are often presented as the percentage of kinase activity remaining at a specific concentration of the test compound (e.g., 1 µM).
Data Presentation: A heatmap or a table summarizing the percentage of inhibition for each kinase is an effective way to visualize the data.
| Kinase Target | This compound (% Inhibition @ 1µM) | Fentanyl (% Inhibition @ 1µM) | Donepezil (% Inhibition @ 1µM) |
| ABL1 | Experimental Data | Experimental Data | Experimental Data |
| EGFR | Experimental Data | Experimental Data | Experimental Data |
| SRC | Experimental Data | Experimental Data | Experimental Data |
| ... (other kinases) | ... | ... | ... |
Tier 2: Functional Assays for Confirmed Hits
Any significant interactions identified in the broad panel screening must be further investigated using functional assays to determine whether the compound acts as an agonist, antagonist, or modulator of the off-target.
Experimental Protocol: Cell-Based Functional Assays for GPCRs
For G-protein coupled receptor (GPCR) hits, functional assays can measure downstream signaling events such as changes in intracellular calcium or cyclic AMP (cAMP) levels.[3][9][10]
Objective: To characterize the functional activity of this compound at any identified GPCR off-targets.
Methodology:
-
Cell Line Selection: Utilize recombinant cell lines stably expressing the GPCR of interest and a suitable reporter system (e.g., a calcium-sensitive fluorescent dye or a cAMP-responsive reporter gene).
-
Agonist Mode:
-
Cells are treated with increasing concentrations of the test compound.
-
The functional response (e.g., fluorescence change, reporter gene expression) is measured.
-
-
Antagonist Mode:
-
Cells are pre-incubated with increasing concentrations of the test compound.
-
A known agonist for the receptor is then added.
-
The ability of the test compound to inhibit the agonist-induced response is measured.
-
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50 for agonists, IC50 for antagonists) and efficacy of the compound.
Data Presentation:
| Off-Target GPCR | Functional Mode | This compound (EC50/IC50, nM) |
| Identified Hit | Agonist | Experimental Data |
| Identified Hit | Antagonist | Experimental Data |
Tier 3: Safety Pharmacology and ADME-Tox Profiling
This tier focuses on assessing the potential for adverse effects related to key physiological functions and drug metabolism.
Experimental Protocol: hERG Channel Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[11]
Objective: To evaluate the inhibitory effect of the test compounds on the hERG potassium channel.
Methodology:
-
Platform: Automated patch-clamp electrophysiology is the preferred method for its high throughput and accuracy.[11]
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).[12]
-
Procedure:
-
Whole-cell currents are recorded in response to a specific voltage protocol designed to elicit hERG channel activity.
-
The cells are exposed to increasing concentrations of the test compounds.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the hERG current (IC50) is determined.
Data Presentation:
| Compound | hERG IC50 (µM) |
| This compound | Experimental Data |
| Fentanyl | Known Value |
| Donepezil | Known Value |
Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay
Inhibition of CYP450 enzymes can lead to drug-drug interactions by altering the metabolism of co-administered drugs.
Objective: To assess the inhibitory potential of the test compounds against major human CYP450 isoforms.
Methodology:
-
Enzyme Source: Human liver microsomes are typically used as they contain a mixture of CYP isoforms.
-
Probe Substrates: A cocktail of specific probe substrates for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is used.
-
Procedure:
-
The test compound is incubated with human liver microsomes and the probe substrate cocktail.
-
The formation of the specific metabolite for each isoform is measured by LC-MS/MS.
-
-
Data Analysis: The IC50 value for the inhibition of each CYP isoform is calculated.
Data Presentation:
| CYP Isoform | This compound (IC50, µM) | Fentanyl (IC50, µM) | Donepezil (IC50, µM) |
| CYP1A2 | Experimental Data | Known Value | Known Value |
| CYP2C9 | Experimental Data | Known Value | Known Value |
| CYP2C19 | Experimental Data | Known Value | Known Value |
| CYP2D6 | Experimental Data | Known Value | Known Value |
| CYP3A4 | Experimental Data | Known Value | Known Value |
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Cell-Based Functional GPCR Assay.
Caption: Workflow for Automated hERG Patch-Clamp Assay.
Conclusion
The cross-reactivity profiling of a novel chemical entity such as this compound is a critical and multi-faceted process. By employing a tiered approach that combines broad-panel screening with focused functional and safety pharmacology assays, researchers can build a comprehensive selectivity profile. This data-driven strategy is essential for identifying potential liabilities early in the drug discovery pipeline, enabling informed decision-making, and ultimately contributing to the development of safer and more effective medicines. The comparative analysis against well-characterized drugs like Fentanyl and Donepezil provides a valuable context for interpreting the experimental results and understanding the unique pharmacological properties of the novel compound.
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M. A. E. Sallam, "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds," PubMed, 2025. [Link]
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M. D. Bowes, et al., "Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development," PubMed, 2012. [Link]
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U.S. Food and Drug Administration, "Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines," FDA, 2019. [Link]
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A. S. Hauser, et al., "Evaluating functional ligand-GPCR interactions in cell-based assays," PMC, 2022. [Link]
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F. Schmidt, et al., "Predictive in silico off-target profiling in drug discovery," PubMed, 2014. [Link]
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Evotec, "Cytochrome P450 (CYP) Inhibition assay (IC50)," Evotec, N.D. [Link]
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A Head-to-Head Comparison of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine and Structurally Related Bioactive Compounds
Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized for its favorable physicochemical properties and its presence in a vast number of clinically approved therapeutics.[1] This six-membered nitrogen-containing heterocycle offers a versatile scaffold that can be readily functionalized to modulate a compound's pharmacokinetic and pharmacodynamic profile. The inherent structural features of the piperidine moiety can enhance metabolic stability, improve membrane permeability, and provide a three-dimensional architecture that facilitates precise interactions with biological targets.[1] Consequently, piperidine derivatives have been successfully developed to address a wide spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1]
Comparative Analysis of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine Analogs
Based on the pharmacological activities of structurally related compounds, we will explore the potential of the this compound scaffold in three key therapeutic areas: NLRP3 inflammasome inhibition, Farnesoid X Receptor (FXR) modulation, and acetylcholinesterase (AChE) inhibition.
Competitor Landscape 1: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response, and its dysregulation is implicated in a range of inflammatory diseases.[2] Small molecule inhibitors of the NLRP3 inflammasome are therefore of significant therapeutic interest.
A close structural analog of our target compound, where the carbonyl linker is replaced by a sulfonyl group, has been identified as a promising scaffold for NLRP3 inhibitors. This highlights the potential of the broader (4-(piperidin-1-yl)phenyl)methanamine framework in this therapeutic area.
Table 1: Comparison of NLRP3 Inflammasome Inhibitory Activity
| Compound ID | Structure | Modification from Target Scaffold | NLRP3 Inhibition (IC50) | Reference |
| Target Scaffold | This compound | - | Data not available | - |
| Competitor 1A | (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine | Carbonyl replaced with sulfonyl | Potent (specific IC50 not publicly disclosed) | [3] |
| Competitor 1B | Tanshinone I-piperidine hybrid (e.g., 5j) | Complex polycyclic system with piperidine | 0.065 µM (for IL-1β secretion) | [4] |
Structure-Activity Relationship Insights:
The activity of the sulfonamide analog (Competitor 1A) suggests that the overall geometry and electronic properties of the molecule are suitable for interaction with the NLRP3 protein. The replacement of the carbonyl with a sulfonyl group alters the hydrogen bonding capacity and the electron-withdrawing nature of the linker, which likely influences binding affinity. The potent activity of the Tanshinone I-piperidine hybrid (Competitor 1B) further underscores the value of the piperidine moiety in designing NLRP3 inhibitors, even within a more complex molecular architecture.
Competitor Landscape 2: Farnesoid X Receptor (FXR) Modulation
FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism.[5] Both agonists and antagonists of FXR are being explored for the treatment of various metabolic and liver diseases.[6][7] The 1-benzoylpiperidine scaffold is a recognized pharmacophore in the design of FXR modulators.
Table 2: Comparison of FXR Modulatory Activity
| Compound ID | Structure | Modification from Target Scaffold | FXR Activity | EC50/IC50 | Reference |
| Target Scaffold | This compound | - | Data not available | - | - |
| Competitor 2A | V15 | Acetyl linker, additional substitutions | Partial Agonist | 0.67 nM | [8] |
| Competitor 2B | Nonacidic FXR Antagonist (Compound 6) | N-acylated piperidine with different phenyl substitution | Antagonist | Potent (specific IC50 not disclosed) | [6] |
Structure-Activity Relationship Insights:
The potent partial agonism of V15 (Competitor 2A), which features a 1-(4-aminophenylacetyl)piperidine scaffold, suggests that the aminophenyl portion of our target compound could be crucial for FXR interaction. The nature of the linker (carbonyl vs. acetyl) and additional substitutions on the phenyl ring and piperidine will fine-tune the activity, determining whether the compound acts as an agonist, antagonist, or partial modulator. The N-acylated piperidine in Competitor 2B demonstrates that modifications at the piperidine nitrogen can switch the pharmacological profile to antagonism.
Competitor Landscape 3: Acetylcholinesterase (AChE) Inhibition
AChE inhibitors are a mainstay in the treatment of Alzheimer's disease, working to increase the levels of the neurotransmitter acetylcholine in the brain. The 1-benzyl-4-substituted piperidine framework is a well-established scaffold for potent AChE inhibitors.
Table 3: Comparison of Acetylcholinesterase Inhibitory Activity
| Compound ID | Structure | Modification from Target Scaffold | AChE Inhibition (IC50) | Reference |
| Target Scaffold | This compound | - | Data not available | - |
| Competitor 3A | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | N-benzylpiperidine, extended side chain | 0.56 nM | [9] |
| Competitor 3B | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | N-benzylpiperidine, complex side chain | 1.2 nM | [10] |
Structure-Activity Relationship Insights:
The extremely high potency of Competitors 3A and 3B highlights the importance of the N-benzyl group on the piperidine ring for AChE inhibition. While our target scaffold has an unsubstituted piperidine nitrogen, this position is a key point for modification to enhance activity. The complex side chains at the 4-position of the piperidine in the competitor compounds demonstrate that this region of the molecule interacts with the active site of AChE and that bulky, aromatic groups are well-tolerated and can significantly enhance potency.
Experimental Protocols
To facilitate the direct comparison of this compound with the competitor compounds discussed, the following established experimental protocols are provided.
General Synthesis of this compound Analogs
The synthesis of the target compound and its close analogs can be achieved through a standard amidation reaction followed by reduction of a nitrile or a related functional group.
Step-by-Step Protocol:
-
Amidation: To a solution of piperidine (1.1 equivalents) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add 4-cyanobenzoyl chloride (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product, (4-cyanophenyl)(piperidin-1-yl)methanone, by column chromatography.
-
Reduction: Dissolve the purified intermediate in an appropriate anhydrous solvent (e.g., tetrahydrofuran).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH4, 2-3 equivalents) portion-wise at 0 °C, or perform catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere.
-
After the reaction is complete (monitored by TLC), carefully quench the reaction (e.g., by sequential addition of water and sodium hydroxide solution for LiAlH4).
-
Filter the resulting mixture, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.
NLRP3 Inflammasome Inhibition Assay
This assay measures the ability of a compound to inhibit the release of interleukin-1β (IL-1β) from activated immune cells.
Step-by-Step Protocol:
-
Cell Culture: Culture human THP-1 monocytes and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Priming: Prime the differentiated macrophages with lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β and NLRP3.
-
Compound Treatment: Pre-incubate the primed cells with various concentrations of the test compounds for 1 hour.
-
NLRP3 Activation: Induce NLRP3 inflammasome activation by adding an activation signal such as ATP or nigericin.
-
Sample Collection: After a defined incubation period, collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of IL-1β inhibition against the compound concentration.
FXR Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the Farnesoid X Receptor.
Step-by-Step Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR response element.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compounds. For antagonist testing, co-treat with a known FXR agonist.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity from a co-transfected plasmid). For agonists, calculate the half-maximal effective concentration (EC50). For antagonists, calculate the half-maximal inhibitory concentration (IC50).
Conclusion and Future Directions
While direct experimental data for this compound remains to be publicly reported, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule. The piperidine-benzoyl-phenylmethanamine scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. The insights from the structure-activity relationships of related NLRP3 inhibitors, FXR modulators, and AChE inhibitors provide a clear roadmap for the strategic modification of this core structure to optimize potency and selectivity for a desired biological target.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its derivatives. Systematic modifications of the piperidine ring (e.g., substitution on the nitrogen or at other positions), the phenyl ring, and the carbonyl linker will be crucial for elucidating the detailed SAR and identifying lead compounds for further preclinical development. The experimental protocols outlined in this guide provide a robust framework for such investigations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
